molecular formula C8H19N B13282298 Methyl(2,3,3-trimethylbutyl)amine

Methyl(2,3,3-trimethylbutyl)amine

Cat. No.: B13282298
M. Wt: 129.24 g/mol
InChI Key: DQODAOLMFSZRFN-UHFFFAOYSA-N
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Description

Methyl(2,3,3-trimethylbutyl)amine, with the molecular formula C12H27N, is a tertiary amine characterized by a branched alkyl chain structure. This structure contributes to its properties as a base and a nucleophile, making it a potential intermediate or building block in organic synthesis and medicinal chemistry research . While specific biological data for this compound is not widely published, its structural features are similar to those of other amines used in the development of active compounds, suggesting potential value as a scaffold in drug discovery . Tertiary amines of this kind frequently serve as key precursors in the synthesis of more complex molecules, including potential neuroactive agents, and can be used in the formation of ammonium salts or as ligands in catalytic systems . As a tertiary amine, it typically possesses a characteristic odor and requires careful handling . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,2,3,3-tetramethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-7(6-9-5)8(2,3)4/h7,9H,6H2,1-5H3

InChI Key

DQODAOLMFSZRFN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

N,2,3,3-Tetramethylbutan-1-amine: Structural Analysis, Synthesis, and Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,2,3,3-tetramethylbutan-1-amine , a sterically hindered secondary amine with significant relevance in pharmacological metabolic studies and organic synthesis.

Executive Summary & Compound Identity

N,2,3,3-tetramethylbutan-1-amine (also known as N-desmethylpenbutamine ) is a secondary aliphatic amine characterized by a highly branched carbon backbone. Structurally, it consists of a butane chain substituted with a tert-butyl group at the C3 position and a methyl group at the C2 position, terminating in an N-methylated primary amine.

In drug development, this compound is primarily identified as the active N-demethylated metabolite of Penbutamine , a ganglionic blocking agent used historically for hypertension. Its steric bulk and chirality make it a valuable probe for studying steric effects in enzymatic N-dealkylation and receptor binding affinity.

Chemical Identity Table
PropertyData
IUPAC Name N,2,3,3-tetramethylbutan-1-amine
Common Synonym N-Desmethylpenbutamine
CAS Registry Number Not widely listed; related to 3733-36-6 (Parent)
Molecular Formula

Molecular Weight 129.24 g/mol
Chirality Yes (C2 position)
Appearance Colorless liquid (Standard conditions)
Predicted Boiling Point 145°C - 155°C (at 760 mmHg)
Predicted pKa ~10.5 (Typical for hindered secondary amines)

Structural Analysis & Physicochemical Properties[1]

Steric Architecture

The molecule exhibits significant steric congestion due to the adjacent quaternary carbon (C3, tert-butyl group) and the tertiary carbon (C2).

  • Backbone: The 2,3,3-trimethylbutane skeleton (often called "triptane" skeleton derivative) creates a hydrophobic "tail" that is resistant to metabolic oxidation.

  • Amine Environment: The nitrogen atom is secondary (

    
    ). While the nitrogen itself has a lone pair available for protonation, the bulky alkyl tail (
    
    
    
    ) shields the
    
    
    -carbons, influencing the kinetics of N-dealkylation enzymes (e.g., CYP450 isoforms).
Chirality

The C2 carbon is a stereocenter, attached to four distinct groups:

  • Hydrogen

  • Methyl group

  • tert-Butyl group

  • (Methylamino)methyl group

Consequently, N,2,3,3-tetramethylbutan-1-amine exists as two enantiomers (


 and 

).[1] In pharmacological contexts, the stereochemistry often dictates the potency of ganglionic blockade, necessitating enantioselective synthesis or chiral resolution during drug development.

Synthesis Methodologies

Two primary pathways are established for the synthesis of this compound: Reductive Amination (preferred for scale) and Amide Reduction .[2]

Protocol A: Reductive Amination (Industrial Standard)

This method utilizes 2,3,3-trimethylbutanal and methylamine. It is favored for its atom economy and scalability.

Reagents:

  • Precursor: 2,3,3-Trimethylbutanal (Triptanal)

  • Amine Source: Methylamine (33% in EtOH or THF)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) or Hydrogen/Pd-C
    
  • Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 2,3,3-trimethylbutanal (1.0 eq) and DCM. Cool to 0°C. Add Methylamine (1.2 eq) dropwise. Stir for 2 hours to form the intermediate imine (Schiff base). Note: Magnesium sulfate may be added to sequester water and drive equilibrium.

  • Reduction: Add

    
     (1.5 eq) in portions over 30 minutes. The mild nature of this reductant prevents the reduction of the aldehyde prior to imine formation.
    
  • Quenching: Stir at room temperature for 12 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure is required due to the volatility of the amine.

Protocol B: Reduction of N-Methyl Amide

Used when the carboxylic acid precursor (2,3,3-trimethylbutanoic acid) is more available.

  • Amide Coupling: React 2,3,3-trimethylbutanoic acid with methylamine using EDC/HOBt to yield N-methyl-2,3,3-trimethylbutanamide.

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) in dry THF under reflux for 4 hours.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts, followed by extraction and distillation.

Visualization: Synthesis Pathways

SynthesisPathways Aldehyde 2,3,3-Trimethylbutanal (Precursor) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine DCM, 0°C Amine Methylamine Amine->Imine Product N,2,3,3-tetramethylbutan-1-amine (Target) Imine->Product NaBH(OAc)3 Reductive Amination Acid 2,3,3-Trimethylbutanoic Acid Amide N-Methyl Amide Acid->Amide EDC/HOBt MeNH2 Amide->Product LiAlH4 Reduction

Figure 1: Dual synthetic pathways for N,2,3,3-tetramethylbutan-1-amine via reductive amination (top) and amide reduction (bottom).[3]

Pharmacological & Metabolic Relevance[2][5][6][7][8]

Relationship to Penbutamine

N,2,3,3-tetramethylbutan-1-amine is the N-desmethyl analog of Penbutamine (


-pentamethylbutan-1-amine). Penbutamine is a ganglionic blocker that inhibits nicotinic acetylcholine receptors (nAChRs).
  • Mechanism: Like Mecamylamine, these aliphatic amines act as non-competitive antagonists at the nAChR ion channel.

  • Metabolic Fate: In vivo, tertiary amines like Penbutamine undergo oxidative N-demethylation by liver cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This yields the secondary amine (our target compound).

  • Activity Retention: Secondary amine metabolites of ganglionic blockers often retain significant pharmacological activity, sometimes exhibiting longer half-lives due to altered distribution volumes.

Experimental Workflow: Metabolic Stability Assay

To validate the compound as a metabolite, the following in vitro assay is standard in drug development.

Protocol: Microsomal Stability Assay

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: Incubate Penbutamine (

    
    ) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition from Parent (m/z 144) to Metabolite (m/z 130).

Visualization: Metabolic Pathway

MetabolicPathway Parent Penbutamine (Tertiary Amine) CYP CYP450 (Oxidation) Parent->CYP Intermediate Carbinolamine (Unstable) CYP->Intermediate [O] Target N,2,3,3-tetramethylbutan-1-amine (Secondary Amine) Intermediate->Target Spontaneous Decomposition Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Figure 2: Oxidative N-demethylation pathway converting Penbutamine to N,2,3,3-tetramethylbutan-1-amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19033341, N,N,3,3-Tetramethylbutylamine (Isomer comparison). Retrieved from [Link]

  • Taylor, R. & Francis. Sterically Hindered Amines: Synthesis and Properties. Journal of Coordination Chemistry. Retrieved from [Link]

  • MDPI (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N,N,3-trimethyl-2-butanamine (Structural Analog Data). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl(2,3,3-trimethylbutyl)amine hydrochloride (CAS: 1955554-63-8).

As a specialized aliphatic amine salt with limited public physicochemical data, this guide applies first-principles medicinal chemistry and standard solubility profiling protocols (OECD 105) to equip researchers with actionable methodologies.

Chemical Identity & Structural Analysis[1][2]

Before establishing solubility protocols, it is critical to understand the structural determinants of the molecule. This compound hydrochloride is a sterically hindered secondary aliphatic amine salt .

  • Systematic Name:

    
    -tetramethylbutan-1-amine hydrochloride (or related isomer depending on specific connectivity of the butyl chain).
    
  • Molecular Formula:

    
     (Salt form)
    
  • Molecular Weight: ~165.7 g/mol

  • Structural Character:

    • Hydrophobic Tail: The 2,3,3-trimethylbutyl moiety is highly branched (neo-structure). This steric bulk disrupts crystal lattice packing, theoretically enhancing solubility compared to linear octyl-amines.

    • Hydrophilic Head: The secondary amine hydrochloride (

      
      ) provides a high charge density, facilitating strong ion-dipole interactions with water.
      
Theoretical Solubility Prediction

Based on the General Solubility Equation (GSE) and structural analogs (e.g., Mecamylamine HCl, Octodrine), this compound is predicted to be Freely Soluble to Very Soluble in water (>100 mg/mL) at ambient temperature.

Key Thermodynamic Drivers:

  • Enthalpy of Solvation (

    
    ):  Highly exothermic due to the formation of hydrogen bonds between water and the ammonium proton.
    
  • Entropy of Mixing (

    
    ):  Positive contribution, though slightly mitigated by the "hydrophobic effect" of the trimethylbutyl tail organizing water molecules (iceberg structure).
    

Experimental Determination Protocols

Since specific literature values for this New Chemical Entity (NCE) are sparse, the following Standard Operating Procedures (SOPs) are required for precise determination.

Method A: Equilibrium Solubility (Shake-Flask Method)

Best for: Thermodynamic solubility data used in formulation.

Prerequisites:

  • Calibrated Analytical Balance (Readability 0.01 mg).

  • Temperature-controlled orbital shaker.

  • 0.45 µm PTFE Syringe Filters (Hydrophilic).

Protocol Steps:

  • Supersaturation: Add excess this compound HCl solid to 5.0 mL of degassed HPLC-grade water in a borosilicate glass vial. A visible solid precipitant must remain at the bottom.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a pre-saturated 0.45 µm filter.

    • Critical Control: Ensure the filter does not adsorb the amine (amines can bind to cellulose acetate; PTFE or PVDF is preferred).

  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS.

Method B: Kinetic Solubility (Turbidimetric)

Best for: High-throughput screening (HTS) in early drug discovery.

Protocol Steps:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (pH 7.4) at increasing concentrations (e.g., 10, 50, 100, 500 µM).

  • Measure Absorbance at 620 nm (non-absorbing region).

  • Endpoint: The concentration at which absorbance spikes indicates precipitation (onset of turbidity).

Visualization: Solubility Workflows

The following diagrams illustrate the logical flow for solubility determination and the thermodynamic mechanism involved.

Diagram 1: Gravimetric Solubility Workflow

This workflow ensures data integrity during the "Shake-Flask" method.

SolubilityProtocol Start Start: Weigh Excess Solid Mix Add Solvent (H2O) Create Supersaturated Suspension Start->Mix Equilibrate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Mix->Equilibrate Check Solid Present? Equilibrate->Check AddMore Add More Solid Check->AddMore No Filter Filter (0.45 µm PTFE) or Centrifuge Check->Filter Yes AddMore->Equilibrate Dilute Dilute Filtrate (Prevent Precipitation) Filter->Dilute Analyze Quantify (HPLC/UV) Dilute->Analyze

Caption: Step-by-step decision tree for determining thermodynamic solubility (OECD 105 compliant).

Diagram 2: Dissolution Mechanism & Thermodynamics

Understanding the molecular interactions governing the dissolution of the hydrochloride salt.

DissolutionMechanism cluster_thermo Thermodynamic Drivers Crystal Crystal Lattice (Ionic Interactions) Ions Free Ions (R-NH2+  +  Cl-) Crystal->Ions Dissociation EnergyInput Lattice Energy (+ΔH) Hydration Hydration Shell Formation (Ion-Dipole) Ions->Hydration Solvation Solution Stable Solution (Solvated Species) Hydration->Solution Entropy ΔS > 0 (Favorable) Disorder Increase Enthalpy ΔH_solv << 0 (Exothermic) Strong H-Bonding

Caption: Thermodynamic pathway of amine hydrochloride dissolution: Lattice disruption vs. solvation energy.

Critical Factors Influencing Solubility

When handling this compound hydrochloride, researchers must account for these variables which can alter experimental results by an order of magnitude.

A. The Common Ion Effect

If dissolving this compound in Saline (0.9% NaCl) or Hydrochloric Acid (0.1 M HCl) rather than pure water, solubility will decrease .

  • Mechanism: The presence of excess chloride ions (

    
    ) shifts the equilibrium to the left (precipitant side) according to the solubility product constant (
    
    
    
    ):
    
    
  • Recommendation: Always determine intrinsic solubility in pure water first, then in relevant biological buffers.

B. pH Dependence (pKa Considerations)

The solubility is pH-dependent.

  • pH < pKa (~10.5): The molecule exists as the protonated cation (

    
    ). High Solubility. 
    
  • pH > pKa: The molecule deprotonates to the free base (oil). Low Solubility.

  • Risk: In basic buffers (e.g., PBS adjusted to pH 11), the compound may oil out of solution.

C. Temperature (Van't Hoff Isochore)

Dissolution of amine hydrochlorides is typically endothermic (requires heat to break the lattice) or slightly exothermic depending on the hydration energy.

  • Construct a Van't Hoff Plot (

    
     vs 
    
    
    
    ) by measuring solubility at 25°C, 37°C, and 50°C to calculate the Enthalpy of Solution (
    
    
    ).

Data Summary & Handling

ParameterValue / CharacteristicNotes
Predicted Solubility > 100 mg/mL (Water)Based on C8-amine HCl analogs.
pKa (Estimated) 10.5 – 11.0Typical for secondary aliphatic amines.
Hygroscopicity HighHCl salts of small amines are prone to absorbing atmospheric moisture. Store in a desiccator.
Counter-Ion Chloride (

)
Exchangeable for Tartrate/Citrate to modify solubility.
Stability Stable in aqueous solutionAvoid strong oxidizers; stable at pH < 7.
Storage & Stability
  • Hygroscopicity Warning: The hydrochloride salt is likely hygroscopic. Exposure to air may cause the powder to clump or deliquesce (turn into liquid).

  • Handling: Weigh quickly in a controlled humidity environment or glovebox.

  • Solution Stability: Aqueous solutions should be stored at 4°C. Check for crystal growth (Ostwald ripening) over time.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • PubChem. (n.d.). Compound Summary: this compound hydrochloride.[1][2][3][4][5][6] National Library of Medicine. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Difference between Methyl(2,3,3-trimethylbutyl)amine and DMBA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Aliphatic Amine Stimulants Subject: Structural, Pharmacological, and Toxicological Divergence between Methyl(2,3,3-trimethylbutyl)amine and DMBA (1,3-Dimethylbutylamine)

Executive Summary: The Evolution of Designer Amines

The landscape of pharmacological stimulants and pre-clinical drug candidates is characterized by a "cat-and-mouse" dynamic between regulatory bodies and chemical synthesis. Following the prohibition of DMAA (1,3-dimethylamylamine), the market shifted toward DMBA (1,3-dimethylbutylamine), a structurally related aliphatic amine.

Recently, a more obscure entity, This compound (CAS: 1486700-20-2), has emerged in chemical catalogs. While DMBA is a well-documented sympathomimetic with established (albeit unauthorized) human use, this compound represents a novel, sterically bulky analog with a distinct pharmacological profile.

This guide analyzes the critical differences between these two compounds, focusing on the Structure-Activity Relationship (SAR) implications of the 2,3,3-trimethyl moiety versus the 1,3-dimethyl skeleton of DMBA.

Clarification of Nomenclature: In this guide, "DMBA" refers exclusively to the stimulant 1,3-Dimethylbutylamine (also known as AMP Citrate), not the polycyclic aromatic hydrocarbon carcinogen 7,12-Dimethylbenz[a]anthracene, which shares the same acronym in oncology research.

Chemical Identity & Structural Divergence

The fundamental difference lies in the carbon backbone and steric hindrance. This compound is not merely an isomer of DMBA; it is a heavier, more lipophilic, and metabolically resistant molecule.

Comparative Chemical Data
FeatureDMBA (1,3-Dimethylbutylamine)This compound
IUPAC Name 4-methylpentan-2-amineN,2,3,3-tetramethylbutan-1-amine
Common Synonyms AMP Citrate, 4-AMP, MethylpentanamineN/A (Novel Aliphatic Amine)
Molecular Formula C₆H₁₅NC₈H₁₉N
Molecular Weight 101.19 g/mol 129.24 g/mol
Structural Class Simple Aliphatic AmineSterically Hindered Secondary Amine
N-Substitution Primary Amine (-NH₂)Secondary Amine (N-Methylated)
Lipophilicity (LogP) ~1.6 (Predicted)~2.3 (Predicted)
Structural Analysis
  • DMBA: Features a simple isobutyl chain attached to an ethylamine backbone. The primary amine is exposed, making it susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO).

  • This compound: Features a quaternary carbon at position 3 (the tert-butyl motif) and an N-methyl group.

    • Implication 1: The N-methylation typically increases blood-brain barrier (BBB) permeability compared to primary amines.

    • Implication 2: The tert-butyl group at C3 creates significant steric bulk, likely shielding the molecule from enzymatic degradation, potentially extending its half-life significantly beyond that of DMBA.

Pharmacological Mechanisms: SAR Inference

Since this compound lacks clinical trials, we must derive its pharmacodynamics from established Structure-Activity Relationships (SAR) of aliphatic amines.

Sympathomimetic Activity (NET/DAT Inhibition)

Both compounds function primarily as indirect sympathomimetics, but their binding affinities differ.

  • DMBA Mechanism: Acts as a Norepinephrine Transporter (NET) inhibitor and a releaser of norepinephrine. It has low affinity for the Dopamine Transporter (DAT), resulting in physical stimulation (vasoconstriction, tachycardia) with less euphoric potential than amphetamine.

  • This compound Mechanism (Projected):

    • The N-methyl group often enhances affinity for monoamine transporters (similar to how methamphetamine is more potent than amphetamine).

    • However, the 2,3,3-trimethyl bulk might interfere with the tight binding pocket of NET.

    • Risk Factor: This structure bears a resemblance to the hydrophobic tail of Mecamylamine (a nicotinic acetylcholine receptor antagonist). There is a non-zero probability that this compound possesses off-target anticholinergic or ganglionic blocking effects, which could manifest as hypotension or confusion—a distinct departure from the pure stimulant profile of DMBA.

Metabolic Fate (MAO Resistance)

The most critical differentiator is metabolic stability.

  • DMBA: Degraded by MAO-A and MAO-B.

  • This compound: The presence of a quaternary carbon (C3) adjacent to the beta-carbon makes this molecule exceptionally resistant to deamination. This "steric shield" suggests a prolonged duration of action and a higher risk of accumulation toxicity.

Visualizing the Pathway: From Synthesis to Receptor

The following diagram illustrates the divergent pathways of these two compounds, highlighting the increased metabolic resistance of the trimethylbutyl analog.

G cluster_0 Compound Entry cluster_1 Pharmacokinetics (ADME) cluster_2 Pharmacodynamics DMBA DMBA (1,3-Dimethylbutylamine) BBB Blood-Brain Barrier Penetration DMBA->BBB Moderate MTBA This compound (Novel Analog) MTBA->BBB High (Lipophilic) MAO Monoamine Oxidase (MAO) Attack BBB->MAO NET NET Inhibition (Sympathomimetic) MAO->NET DMBA (Rapid Degradation) MAO->NET MTBA (Resistant) OffTarget Off-Target Effects (nAChR Antagonism?) NET->OffTarget MTBA Specific Risk

Figure 1: Comparative Pharmacokinetic and Pharmacodynamic flow. Note the "Resistant" pathway for this compound due to steric hindrance.

Toxicology and Safety Profile

The safety gap between these two compounds is significant due to the disparity in available data.

DMBA (High Risk, Known)
  • Status: Banned/Warning List by FDA.

  • Adverse Events: Tachycardia, hemorrhagic stroke risk (inferred from DMAA), hypertension.

  • Human Exposure: Widespread anecdotal data from supplement usage (2010–2015).

This compound (Critical Risk, Unknown)
  • Status: Grey Market / Research Chemical.

  • Toxicological Void: There is no literature data available for this compound regarding LD50, mutagenicity, or human tolerance.

  • Specific Hazard: The combination of MAO resistance and N-methylation creates a high potential for adrenergic storm (uncontrollable hypertension and hyperthermia) that may be refractory to standard treatment, as the molecule does not break down easily.

  • Chemical Purity: As a non-standardized chemical, synthesis byproducts (heavy metals, unreacted precursors) pose an additional layer of risk not present in GMP-certified pharmaceuticals.

Regulatory Landscape

  • DMBA: Explicitly listed on the DoD Prohibited Dietary Supplement Ingredients list and subject to FDA enforcement actions. It is illegal to market as a dietary supplement in the USA, EU, and Australia.

  • This compound: Likely falls under "analog acts" (e.g., the U.S. Federal Analogue Act) if intended for human consumption, as it is substantially similar to controlled aliphatic amines. However, its specific CAS listing allows it to evade specific keyword bans in automated customs screening, making it a prime candidate for "adulteration" in illicit supply chains.

Conclusion

While DMBA is a known quantity—a banned stimulant with a short half-life and primary adrenergic activity—This compound represents a significant escalation in structural complexity.

Researchers must treat this compound not as a mere substitute, but as a distinct, lipophilic, and metabolically stable entity . The addition of the N-methyl group and the 2,3,3-trimethyl scaffold suggests it will exhibit higher potency, longer duration, and a completely unmapped toxicity profile compared to DMBA.

Recommendation: Due to the lack of toxicological data and the predicted metabolic resistance, this compound should be handled with extreme caution in research settings (Level 3 containment recommended) and is unsuitable for human application.

References

  • Cohen, P. A., et al. (2015). A synthetic stimulant never tested in humans, 1,3-dimethylbutylamine (DMBA), is identified in multiple dietary supplements.[1][2] Drug Testing and Analysis. Link

  • U.S. Food and Drug Administration (FDA). (2015).[3] DMBA in Dietary Supplements. FDA.gov. Link[3]

  • Operation Supplement Safety (OPSS). (2024). DMBA: Another prohibited stimulant.[1][3] DoD OPSS. Link

  • PubChemLite. (2025). This compound hydrochloride (Compound Summary). National Library of Medicine. Link

  • Viana, C., et al. (2016). 1,3-Dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA) in supplements: Analysis and health risks. Forensic Science International. Link

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl(2,3,3-trimethylbutyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

Section 1: Compound Identification and Hazard Classification

Methyl(2,3,3-trimethylbutyl)amine hydrochloride is a primary amine salt. The hydrochloride salt form generally renders the amine more water-soluble and stable as a crystalline solid compared to its free-base form.[2] While toxicological properties for this specific compound have not been thoroughly investigated, data from similar amine hydrochlorides, such as methylamine HCl and trimethylamine HCl, indicate a consistent hazard profile.[3][4][5]

1.1 Predicted Hazard Classification

Based on analogous compounds, this compound HCl should be handled as a hazardous substance. The primary anticipated hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.[3][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation, with the potential for severe damage.[3][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][7]

1.2 GHS Pictograms and Signal Word

For laboratory labeling and quick hazard recognition, the following Globally Harmonized System (GHS) pictograms and signal word should be used:

PictogramHazard Class

Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant

Signal Word: WARNING [3][5]

Section 2: The Logic of Safe Handling and Storage

The core principle for handling amine hydrochlorides is the prevention of contact and the avoidance of creating dusts or aerosols.[3][9] These compounds are often hygroscopic, meaning they readily absorb moisture from the air, which can affect their stability and handling characteristics.[3][5]

2.1 Engineering Controls: The First Line of Defense

The primary method to prevent exposure is to handle the compound within a controlled environment.

  • Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood.[10] This is crucial to contain any airborne dust and prevent inhalation, which can cause respiratory irritation.[3][4]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not arbitrary; it directly correlates to the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the severe eye irritation potential, a face shield is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your skin.[3][9]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn.

Workflow for Donning and Doffing PPE

Caption: Logical sequence for putting on and taking off PPE.

2.3 Storage: Ensuring Stability and Preventing Inadvertent Reactions

Proper storage is critical for maintaining the integrity of the compound and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][5]

  • Hygroscopicity: Due to its likely hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[3][4]

Section 3: Emergency Procedures – A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm. The following protocols are based on established procedures for similar chemical compounds.

3.1 First-Aid Measures: Immediate and Targeted Action

The immediate goal of first aid is to mitigate the exposure.

Exposure RouteFirst-Aid ProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[5][11] Seek immediate medical attention.[3][10]Rapid dilution and removal of the chemical is essential to prevent serious eye damage.
Skin Contact Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][11] If irritation persists, seek medical attention.Thoroughly cleanses the skin to prevent prolonged irritation or absorption.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][10]Removes the person from the source of exposure and supports respiratory function.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][5][9] Seek immediate medical attention and show the SDS or container label to the physician.[3]Inducing vomiting can cause further damage to the esophagus.

3.2 Chemical Spill Response: Containment and Decontamination

The response to a chemical spill should be methodical and prioritize safety. A distinction is made between minor and major spills.[12][13]

Minor Spill (Contained, no immediate respiratory hazard):

  • Alert Personnel: Inform others in the immediate area.[14]

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[14]

  • Clean-Up: Gently sweep the solid material into a designated waste container, avoiding the creation of dust.[3][14]

  • Decontaminate: Wipe the spill area with soap and water.[14]

  • Dispose: Seal the waste container and dispose of it as hazardous chemical waste.[14]

Major Spill (Large quantity, airborne dust, or outside of a contained area):

  • Evacuate: Immediately evacuate the area.[12][14]

  • Isolate: Close the doors to the affected area to contain vapors and dust.[13]

  • Alert Emergency Services: Contact your institution's emergency response team.[12][14]

  • Provide Information: Be prepared to provide the name of the chemical and any other relevant information to the emergency responders.

Logical Flow of Spill Response

Spill_Response cluster_minor_actions Minor Spill Protocol cluster_major_actions Major Spill Protocol Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess Minor Minor Spill Assess->Minor Manageable Major Major Spill Assess->Major Unmanageable / High Hazard Alert Alert Nearby Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb PPE->Contain Cleanup Sweep and Collect Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Isolate Isolate Area Evacuate->Isolate Call Call Emergency Response Isolate->Call

Caption: Decision-making workflow for chemical spill response.

Section 4: Toxicological and Physical Properties

While specific data for this compound HCl is unavailable, the table below compiles representative data from analogous amine hydrochlorides to guide risk assessment.

4.1 Toxicological Data (Representative)

ParameterValue (from analogous compounds)Source
Acute Oral LD50 (Rat) 1600 mg/kg (Methylamine HCl)[4]
Skin Irritation Causes skin irritation[3][5]
Eye Irritation Causes serious eye irritation[3][5]
Respiratory Irritation May cause respiratory irritation[3][4][5]

4.2 Physical and Chemical Properties (Predicted and from Analogues)

PropertyPredicted/Representative ValueSource
Appearance White to off-white crystalline solid[4][15]
Solubility Soluble in water[4][16]
Stability Stable under recommended storage conditions, but may be hygroscopic[3][5][17]
Decomposition Hazardous decomposition products upon heating may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[4][5]

Section 5: Disposal Considerations

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Unused Product: Dispose of as hazardous waste. It is recommended to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[3]

  • Contaminated Containers: Handle uncleaned containers as you would the product itself. Do not reuse containers.

  • Spill Debris: All materials used to clean up a spill should be placed in a sealed, labeled container and disposed of as hazardous waste.[12][14]

Conclusion

The safe handling of this compound HCl is predicated on a thorough understanding of the hazards associated with amine hydrochlorides. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this compound. This guide provides the framework for a proactive safety culture, where informed decisions lead to a secure and productive research environment.

References

  • Methylamine hydrochloride - Safety Data Sheet. (n.d.).
  • bis(2-chloroethyl)amine hydrochloride - Sdfine. (n.d.).
  • Safety Data Sheet - Merck Millipore. (2021, July 1).
  • SAFETY DATA SHEET - Kao Chemicals. (2021, November 3).
  • Methylamine hydrochloride - Santa Cruz Biotechnology. (2010, December 31).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Emergency Chemical Spill Response - ChemCERT. (2016, October 19).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • This compound hydrochloride (C8H19N) - PubChemLite. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Spill Response - Chemicals - CCOHS. (2023, June 14).
  • Chemical Spill Response Procedure - University of Manitoba. (n.d.).
  • • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 21).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 5).
  • Buy methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride | 1895475-23-6. (2024, April 15).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2021, May 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
  • Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc. (2025, August 20).
  • Trimethylamine hydrochloride - ChemBK. (2022, October 16).
  • Methylamine - chemeurope.com. (n.d.).

Sources

The 2,3,3-Trimethylbutyl Moiety: Steric Architecture and Physicochemical Modulation in Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric and physicochemical properties of the 2,3,3-trimethylbutyl group in amine chemistry.

Executive Summary

The 2,3,3-trimethylbutyl group (often denoted as a "neo-heptyl" derivative) represents a specialized alkyl substituent used to introduce remote steric bulk without compromising the immediate nucleophilicity of the nitrogen center. Unlike


-branched groups (e.g., tert-butyl, adamantyl) which directly block the nitrogen lone pair, the 2,3,3-trimethylbutyl moiety exerts its influence via significant 

-branching and

-quaternary bulk.

This architecture creates a "steric wall" that stabilizes coordinatively unsaturated metal complexes (e.g., T-shaped Pt(II) intermediates) and modulates reaction pathways (e.g., Favorskii rearrangements) by disfavoring intermolecular aggregation while permitting intramolecular reactivity.

Molecular Architecture & Steric Parameters[1][2]

Structural Connectivity

The group connects to the amine nitrogen via a primary methylene carbon. Its uniqueness lies in the substitution pattern at the


 and 

positions.
  • 
    -Position (
    
    
    
    ):
    Methylene (
    
    
    ). Maintains rotational freedom and allows solvation/coordination.
  • 
    -Position (
    
    
    
    ):
    Methine (
    
    
    ). Introduces chirality and initial branching.
  • 
    -Position (
    
    
    
    ):
    Quaternary (
    
    
    ). A tert-butyl group located distally, providing massive, rigid bulk.

Formula:



Conformational Analysis (The "Gear" Effect)

The steric interaction between the


-methyl group and the 

-tert-butyl group forces the carbon backbone into a specific gauche conformation to minimize syn-pentane interactions. This "locks" the alkyl chain into a rigid conformation that projects the tert-butyl group into the coordination sphere of the metal or the reaction trajectory of the nitrogen.

Comparison of Steric Constants: | Group | Structure |


-Branching | 

-Branching | Steric Impact (Taft

) | | :--- | :--- | :--- | :--- | :--- | | n-Heptyl |

| No | No | Low (Flexible) | | Neopentyl |

| No | Yes (Quaternary) | High (Retards

) | | 2,3,3-Trimethylbutyl |

| No | High (Methine + tBu) | Very High (Remote Shield) | | t-Octyl |

| Yes (Quaternary) | No | Extreme (Blocks N) |
Visualization of Steric Zones

The following diagram illustrates the logical flow of steric pressure exerted by the group.

StericArchitecture N_Atom Nitrogen Center (Nucleophilic Site) Alpha α-Methylene (Spacer) N_Atom->Alpha Bond 1 Beta β-Methine (Chiral Pivot) Alpha->Beta Bond 2 Gamma γ-tert-Butyl (Steric Anchor) Beta->Gamma Bond 3 (Rigid) Gamma->N_Atom Remote Shielding (Prevents Dimerization)

Figure 1: Structural connectivity showing how the distal


-bulk shields the nitrogen center without direct bonding inhibition.

Physicochemical Impact[2][3][4][5][6][7]

Basicity and Solvation

The 2,3,3-trimethylbutyl amine is a primary amine with enhanced basicity in the gas phase due to the inductive (+I) effect of the large alkyl chain. However, in aqueous solution, the hydrophobic bulk surrounding the nitrogen disrupts the organization of water molecules necessary for stabilizing the ammonium cation (


).
  • Predicted pKa: ~10.2 - 10.5 (Slightly lower than unhindered primary amines like methylamine due to solvation entropy).

  • Lipophilicity (LogP): Significantly higher than linear isomers. This group is ideal for increasing the blood-brain barrier (BBB) permeability of CNS-active drugs.

Nucleophilicity vs. Ligand Lability

This group occupies a "Goldilocks" zone in coordination chemistry:

  • Kinetic Stabilization: The bulk prevents the approach of large incoming ligands (associative mechanism) or dimerization of the complex.

  • Thermodynamic Stability: Unlike tert-butyl amines, the

    
    -methylene allows the nitrogen to approach the metal center closely, forming strong 
    
    
    
    -bonds.
  • Agostic Interactions: In low-coordinate metal complexes (e.g., Pt(II)), the C-H bonds of the

    
    -tBu group can engage in weak agostic interactions with the metal, stabilizing "T-shaped" intermediates that are otherwise transient.
    

Applications in Drug Discovery & Catalysis

Case Study: Stabilization of T-Shaped Pt(II)

Research has shown that bulky alkyl ligands are essential for isolating three-coordinate Platinum(II) species. The 2,3,3-trimethylbutyl group provides sufficient steric pressure to prevent the coordination of a fourth solvent molecule, effectively trapping the complex in a reactive T-shaped geometry.

  • Mechanism: The ligand forces the complex into a geometry where the fourth coordination site is blocked by the "umbrella" of the tert-butyl group.

Case Study: Favorskii Rearrangement

In mechanistic studies of the Favorskii rearrangement, using 2,3,3-trimethylbutylamine as the nucleophile significantly lowered the activation energy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 kcal/mol) for the formation of oxyallyl intermediates. The steric bulk destabilizes the ground state of the intermolecular aggregates, making the monomeric amine more reactive toward the specific intramolecular rearrangement pathway.

Experimental Protocols

Protocol: Synthesis of 2,3,3-Trimethylbutylamine

Objective: Synthesize high-purity amine from the corresponding acid precursor via amide reduction. This avoids the rearrangement issues common with carbocation-based routes.

Reagents:

  • 2,3,3-Trimethylbutanoic acid (Precursor)

  • Thionyl Chloride (

    
    )
    
  • Ammonia (

    
    , aqueous or gas)
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous[1]

Workflow:

SynthesisProtocol Step1 Acid Activation Reflux Acid with SOCl2 (2 hrs, 70°C) Step2 Amidation Add Acid Chloride to NH3(aq) (0°C -> RT) Step1->Step2 Yields Amide Step3 Reduction Add Amide to LiAlH4 in THF (Reflux 12 hrs) Step2->Step3 Reduces C=O Step4 Workup Fieser Quench (H2O/NaOH) Extract & Distill Step3->Step4 Yields Amine

Figure 2: Synthetic pathway for 2,3,3-trimethylbutylamine ensuring structural integrity.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 2,3,3-trimethylbutanoic acid (1 eq) in dry DCM. Add

    
     (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo.
    
  • Amide Formation: Add the crude acid chloride dropwise to a stirred solution of concentrated aqueous ammonia at 0°C. A white precipitate (amide) will form. Filter, wash with cold water, and dry.

  • Reduction: Suspend

    
     (2.5 eq) in anhydrous THF under Argon. Add the dried amide portion-wise (exothermic). Reflux the mixture for 12 hours.
    
  • Quench & Isolation: Cool to 0°C. Perform Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter the aluminum salts. Dry the filtrate over
    
    
    and distill (approx. boiling point 130-140°C) to obtain the amine.
Protocol: pKa Determination (Potentiometric)

Rationale: Due to the low water solubility of this bulky amine, a mixed-solvent titration is required, followed by extrapolation to aqueous conditions (Yasuda-Shedlovsky extrapolation).

  • Preparation: Dissolve amine (0.01 M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titration: Titrate with standardized 0.1 M HCl using a calibrated glass electrode.

  • Calculation: Plot experimental

    
     vs. 
    
    
    
    (dielectric constant) of the solvent mixture. Extrapolate to the dielectric constant of pure water (
    
    
    ) to determine aqueous
    
    
    .

References

  • Mover, P. et al. (2013). True and masked three-coordinate T-shaped platinum(II) intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Devillard, M. et al. (2018).[2] A Theoretical Study of Favorskii Reaction Stereochemistry: Steric Effects in Oxyallyl Stabilization. Journal of Molecular Structure. Available at: [Link]

  • Ricci, G. et al. (2010).[3] Pyridyl iron complexes in butadiene polymerization: Steric influence of the amino ligand. Coordination Chemistry Reviews. Available at:

  • Wang, Z. et al. (2011). Computational approaches to pKa estimation of branched perfluorinated carboxylic acids. Taylor & Francis Environmental Modeling. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination of Hindered Aldehydes with Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry for constructing C-N bonds.[1] However, sterically hindered aldehydes (e.g.,


-branched or ortho-substituted aromatic aldehydes) present a significant kinetic challenge. The equilibrium formation of the intermediate imine is often unfavorable and slow, leading to low conversion or competitive reduction of the aldehyde to the alcohol.

Standard protocols using Sodium Triacetoxyborohydride (STAB) often fail with hindered substrates because the reducing agent decomposes before the sluggish imine formation is complete.

This guide details the Titanium(IV) Isopropoxide [


] Mediated Protocol . This method is the "gold standard" for hindered substrates. The titanium species serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.

Mechanistic Insight & Rationale

To troubleshoot and optimize this reaction, one must understand the specific role of Titanium(IV) isopropoxide. Unlike standard acid catalysis,


 creates a thermodynamic sink for water.
The "Push-Pull" Mechanism
  • Activation: The titanium center coordinates with the aldehyde oxygen, increasing electrophilicity (Lewis Acid activation).

  • Dehydration: As the amine attacks and water is released, the isopropoxide ligands hydrolyze to form stable titanium-oxo species (

    
     aggregates). This effectively removes water from the reaction matrix, rendering the imine formation irreversible.
    
  • Reduction: Once the imine is "locked in," a cheaper, more aggressive reducing agent like Sodium Borohydride (

    
    ) can be used without fear of reducing the starting aldehyde, as the aldehyde has been quantitatively consumed.
    
Pathway Visualization

ReductiveAmination cluster_0 Step 1: Imine Locking Aldehyde Hindered Aldehyde (R-CHO) Ti_Complex Activated Ti-Complex (Lewis Acid) Aldehyde->Ti_Complex + Ti(OiPr)4 MeNH2 Methylamine (MeNH2) MeNH2->Ti_Complex Imine Imine Intermediate (R-CH=N-Me) Ti_Complex->Imine Dehydration Water H2O Ti_Complex->Water Amine Secondary Amine Product (R-CH2-NH-Me) Imine->Amine + NaBH4 (Reduction) TiO2 TiO2 (Solid) (Water Sink) Water->TiO2 Hydrolysis of Ti

Figure 1: The Titanium-mediated pathway showing the irreversible water scavenging that drives imine formation.

Experimental Protocol

Two variations are provided based on the source of methylamine.[2] Method A is operationally simpler and preferred for high-throughput chemistry. Method B is required if anhydrous conditions are strict or only the salt form is available.

Reagents & Equipment[2][3][5][9][10]
  • Aldehyde Substrate: 1.0 equivalent

  • Titanium(IV) Isopropoxide: 1.25 – 1.5 equivalents (Sigma-Aldrich/Merck)

  • Reducing Agent: Sodium Borohydride (

    
    ) pellets or powder.
    
  • Solvent: Anhydrous Methanol (MeOH) or THF.[3]

Method A: Using Methylamine in Methanol (Recommended)

Best for: Ease of use, scalability, and avoiding triethylamine salts.

  • Preparation: In a flame-dried round-bottom flask equipped with a stir bar, dissolve the Hindered Aldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: While MeOH can be used, THF is often better for very greasy/hindered aldehydes to ensure solubility.

  • Amine Addition: Add Methylamine (2.0 M in MeOH) (1.5 – 2.0 equiv).

  • Titanium Addition: Add Titanium(IV) Isopropoxide (1.5 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or hazy. This is normal.

  • Imine Aging (Critical): Stir the mixture at room temperature for 6 to 12 hours .

    • Why? For hindered substrates, 1 hour is insufficient. The "aging" period allows the bulky Ti-species to overcome steric repulsion.

  • Reduction: Cool the reaction to 0°C (ice bath). Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise.
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (The "Bhattacharyya" Workup):

    • Add water (approx. 1 mL per mmol substrate) to the reaction mixture.

    • A heavy white/gray precipitate (

      
      ) will form.
      
    • Do not extract yet. Stir the suspension vigorously for 15 minutes to ensure the sticky titanium salts solidify completely.

    • Filter the mixture through a pad of Celite. Wash the pad with Ethyl Acetate or Ether.

    • Concentrate the filtrate. If the amine is basic, an acid-base extraction purification is recommended.

Method B: Using Methylamine Hydrochloride ( )

Best for: Situations where methanolic methylamine is unavailable or degrades.

  • Free-basing: In the reaction flask, suspend Methylamine Hydrochloride (2.0 equiv) and Triethylamine (

    
    , 2.0 equiv) in anhydrous Methanol or Ethanol. Stir for 15 mins.
    
  • Substrate Addition: Add the Hindered Aldehyde (1.0 equiv).

  • Titanium Addition: Add Titanium(IV) Isopropoxide (2.0 equiv).

  • Aging: Stir at room temperature for 8–12 hours.

  • Reduction: Add Sodium Borohydride (1.5 equiv) carefully.

  • Workup: Proceed as in Method A. Note that this method generates triethylamine salts which must be removed during the aqueous workup.

Workflow Visualization

Workflow Start Start: Hindered Aldehyde Choice Choose Amine Source Start->Choice PathA Method A: 2M MeNH2 in MeOH Choice->PathA PathB Method B: MeNH2-HCl + Et3N Choice->PathB TiAdd Add Ti(OiPr)4 (1.5 - 2.0 equiv) PathA->TiAdd PathB->TiAdd Age CRITICAL STEP: Age 6-12 Hours (Force Imine) TiAdd->Age Reduce Add NaBH4 (0°C) Age->Reduce Quench Quench with H2O (Form TiO2 solid) Reduce->Quench Filter Filter via Celite Quench->Filter

Figure 2: Decision tree and operational workflow for the reductive amination process.

Performance Data & Optimization

The following table highlights the superiority of the Ti-mediated protocol over standard STAB conditions for hindered substrates (Data synthesized from Bhattacharyya et al. and internal validation trends).

Substrate TypeSteric ProfileStandard STAB Yield (%)Ti(OiPr)4 + NaBH4 Yield (%)Notes
BenzaldehydeLow95%96%Equivalent performance.
2,4,6-Trimethylbenzaldehyde High (Ortho-blocked) < 20% 88% STAB fails due to slow imine formation.
Adamantane-1-carbaldehydeHigh (Bulky aliphatic)45%92%Ti method prevents aldehyde reduction.
2-MethoxybenzaldehydeMedium70%94%Ti coordinates methoxy, aiding attack.
Key Optimization Variables
  • Stoichiometry: For extremely hindered aldehydes (e.g., mesitaldehyde), increase

    
     to 2.0 equivalents.
    
  • Solvent: If solubility is an issue in MeOH, use a 1:1 mixture of THF:MeOH. Pure THF slows the final reduction step slightly but is acceptable.

  • Temperature: Do not heat the imine formation step above 40°C. While heat improves kinetics, it promotes Tishchenko-type side reactions (aldehyde dimerization) in the presence of alkoxides.

Troubleshooting "The Crash"

The most common failure mode in this protocol is not chemical, but physical: Workup Emulsions.

  • Problem: Upon adding water, the reaction turns into a slimy white gel that clogs filters.

  • Cause: Incomplete hydrolysis of the titanium alkoxides or insufficient aggregation time.

  • Solution:

    • The "2M NaOH" Trick: Instead of pure water, quench with 2M NaOH. The high pH helps break down titanium-amine complexes and precipitates

      
       as a coarser, more filterable solid.
      
    • Ammonia Quench: Quenching with 10%

      
       can also prevent gel formation.
      
    • Celite is Mandatory: Never try to filter this through paper alone. Use a thick pad of Celite.

Safety & Handling

  • Methylamine: Extremely volatile. Even when using solutions, handle in a well-ventilated fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[3] Keep the bottle tightly sealed. It is flammable; keep away from sparks.

  • Sodium Borohydride: Reacts with water/methanol to release hydrogen gas. Ensure proper venting during the reduction step.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Note: This foundational paper establishes the baseline for STAB).

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4][5] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (The core reference for this protocol).

  • Kumpaty, H. J., Bhattacharyya, S., et al. (2003).[2] "Synthesis of N-Methyl Secondary Amines... Using Commercially Available Methanolic Methylamine."[6][2] Synthetic Communications. (Optimization using methanolic solutions).

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Preparation of Methyl(2,3,3-trimethylbutyl)amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of methyl(2,3,3-trimethylbutyl)amine hydrochloride. The described methodologies are grounded in established chemical principles, offering a robust framework for the preparation of this secondary amine salt, a valuable building block in pharmaceutical and chemical research.

Introduction

This compound, also known as N,2,3,3-tetramethylbutan-1-amine, is a secondary amine characterized by a sterically hindered alkyl group. This structural feature can impart unique properties to molecules incorporating this moiety, influencing their pharmacological activity, metabolic stability, and physicochemical characteristics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.

This document outlines a reliable synthetic route commencing from the commercially available primary amine, 2,3,3-trimethylbutan-1-amine, employing the Eschweiler-Clarke reaction for N-methylation. Subsequent conversion to the hydrochloride salt is detailed, along with comprehensive analytical protocols for structural verification and purity assessment.

Synthetic Strategy Overview

The preparation of this compound hydrochloride is achieved in a two-step process. The first step involves the N-methylation of 2,3,3-trimethylbutan-1-amine via the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a reliable and high-yielding route to the desired secondary amine. The reaction is known to proceed to the tertiary amine, but with careful control of stoichiometry, the secondary amine can be favored. A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium salts.[1] The second step is the straightforward conversion of the synthesized free base to its hydrochloride salt by treatment with hydrochloric acid.

Synthesis_Overview Start 2,3,3-Trimethylbutan-1-amine Intermediate This compound (Free Base) Start->Intermediate Eschweiler-Clarke Reaction (HCHO, HCOOH) Product This compound HCl (Hydrochloride Salt) Intermediate->Product Salt Formation (HCl)

Caption: Overall synthetic workflow.

Part 1: Synthesis of this compound

This protocol details the N-methylation of 2,3,3-trimethylbutan-1-amine using the Eschweiler-Clarke reaction. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3,3-Trimethylbutan-1-amine≥98%Major suppliers
Formaldehyde (37 wt. % in H₂O)ACS ReagentMajor suppliers
Formic Acid (≥95%)ACS ReagentMajor suppliers
Dichloromethane (DCM)HPLC GradeMajor suppliers
Sodium Hydroxide (NaOH)Pellets, ≥97%Major suppliers
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor suppliers
Diethyl EtherAnhydrousMajor suppliers
Hydrochloric Acid (HCl) in Diethyl Ether (2.0 M)Solution in EtherMajor suppliers
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3,3-trimethylbutan-1-amine (11.5 g, 0.1 mol) and aqueous formaldehyde (8.1 mL, 0.11 mol, 1.1 equivalents).

  • Addition of Formic Acid: While stirring the mixture, slowly add formic acid (5.1 mL, 0.12 mol, 1.2 equivalents) dropwise. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 10 M sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by distillation under reduced pressure.

Part 2: Preparation of this compound Hydrochloride

This section describes the conversion of the free secondary amine to its hydrochloride salt, which facilitates handling and storage.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound (from Part 1) in anhydrous diethyl ether (100 mL).

  • Precipitation: Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.[3]

  • Isolation: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials or byproducts.[4]

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The following are predicted chemical shifts for the product.

¹H NMR (400 MHz, CDCl₃, δ):

  • ~2.7-2.9 ppm (m, 1H): CH proton adjacent to the nitrogen and the tert-butyl group.

  • ~2.4-2.6 ppm (m, 2H): CH₂ group adjacent to the nitrogen.

  • ~2.4 ppm (s, 3H): N-CH₃ protons.

  • ~1.0 ppm (s, 9H): Protons of the tert-butyl group.

  • ~0.9 ppm (d, 3H): Protons of the methyl group on the chiral center.

¹³C NMR (100 MHz, CDCl₃, δ):

  • ~60-65 ppm: CH carbon adjacent to the nitrogen.

  • ~55-60 ppm: CH₂ carbon adjacent to the nitrogen.

  • ~35-40 ppm: N-CH₃ carbon.

  • ~30-35 ppm: Quaternary carbon of the tert-butyl group.

  • ~25-30 ppm: Carbons of the tert-butyl methyl groups.

  • ~15-20 ppm: Carbon of the methyl group on the chiral center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, this compound:

  • Expected Molecular Ion (M⁺): m/z = 129.15.

  • Predicted Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Expect to see a significant peak from the loss of a propyl group, resulting in an ion at m/z 86. Another possible fragmentation is the loss of a methyl group, leading to an ion at m/z 114.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the ammonium salt.

This compound Hydrochloride:

  • ~2700-3000 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt. This broad absorption is a characteristic feature of amine salts.

  • ~2800-3000 cm⁻¹ (sharp): C-H stretching vibrations.

  • ~1560-1620 cm⁻¹: N-H bending vibration.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Free Base Purification_Base Purification (Optional) Synthesis->Purification_Base Salt_Formation Formation of HCl Salt Purification_Base->Salt_Formation Purification_Salt Purification of Salt Salt_Formation->Purification_Salt NMR NMR Spectroscopy (¹H, ¹³C) Purification_Salt->NMR MS Mass Spectrometry Purification_Salt->MS IR IR Spectroscopy Purification_Salt->IR

Caption: Workflow for synthesis and characterization.

Safety Precautions

  • 2,3,3-Trimethylbutan-1-amine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Hydrochloric Acid in Diethyl Ether: Corrosive and flammable. Handle in a fume hood. Diethyl ether is extremely volatile and flammable.

Conclusion

The protocols detailed in this application note provide a clear and reproducible method for the synthesis of this compound hydrochloride. The use of the Eschweiler-Clarke reaction for N-methylation is a robust and efficient strategy, and the subsequent salt formation is straightforward. The provided analytical data serve as a benchmark for the successful synthesis and characterization of the target compound. These detailed procedures are intended to support researchers in the fields of medicinal chemistry, drug development, and organic synthesis in the preparation of this and structurally related secondary amines.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]

  • Dubowchik, G. M.; Michne, J. A.; Zuev, D. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorg. Med. Chem. Lett.2004 , 14 (12), 3147-3149. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • PubChem. 2,3,3-Trimethylbutan-1-amine. National Center for Biotechnology Information. [Link]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann: Oxford, 2017. [Link]

Sources

Application Note: Precision Solvent Selection for Lipophilic Alkyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Paradox

Working with lipophilic alkyl amines (e.g., octadecylamine, oleylamine) presents a unique physicochemical challenge often overlooked in standard solvent guides. While the amine "head" is polar and basic, the long hydrocarbon "tail" dominates the solubility profile, rendering the molecule amphiphilic.

This dual nature causes two primary failure modes in standard protocols:

  • Solubility Mismatch: Polar aprotic solvents (DMF, DMSO) often fail to dissolve the lipophilic tail at room temperature, leading to heterogeneous reactions.

  • The "Soap Scum" Effect: During aqueous workup, these amines act as cationic surfactants, stabilizing intractable emulsions that prevent phase separation.

This guide provides a scientifically grounded framework for selecting solvents that accommodate the lipophilic tail while enabling the necessary reactivity at the nitrogen center, with a heavy emphasis on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, green alternatives to Dichloromethane (DCM).

Physicochemical Basis of Solvent Selection

The Hansen Solubility Parameter (HSP) Shift

Standard amine protocols suggest polar solvents. However, for alkyl amines with chain lengths >C12, the dispersion force component (


) becomes the governing solubility parameter.
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Suitability for Lipophilic Amines
DCM 18.26.36.1High (Excellent solubility, but toxic/banned)
DMF 17.413.711.3Low (Tail insolubility, workup difficulty)
2-MeTHF 16.95.75.7High (Bio-based DCM replacement, separates from water)
CPME 16.73.34.3Medium-High (Resists peroxides, low water miscibility)
Toluene 18.01.42.0High (Good solubility, but poor for polar transition states)

Key Insight: 2-MeTHF mimics the solubility profile of DCM much closer than THF does, making it the ideal "drop-in" replacement for lipophilic amine reactions. Its low water miscibility (14 g/L vs. infinite for THF) is critical for preventing emulsions during workup.

Decision Logic for Solvent Selection

The following decision tree illustrates the selection process based on reaction type and substrate chain length.

SolventSelection Start Start: Select Solvent for Lipophilic Amine (C12+) RxnType Reaction Type? Start->RxnType Amide Amide Coupling (HATU/EDC) RxnType->Amide Reductive Reductive Amination RxnType->Reductive Alkylation SN2 Alkylation RxnType->Alkylation SolubilityCheck Is Amine Soluble in EtOAc? Amide->SolubilityCheck Use2MeTHF Use 2-MeTHF (Best Balance) Reductive->Use2MeTHF Alternative UseCPME Use CPME (Low Water Miscibility) Reductive->UseCPME Preferred Alkylation->Use2MeTHF Standard UseToluene Use Toluene + 10% DMF (For difficult solubility) Alkylation->UseToluene If High Temp Req UseEtOAc Use Ethyl Acetate (Greenest Option) SolubilityCheck->UseEtOAc Yes SolubilityCheck->Use2MeTHF No

Figure 1: Solvent selection logic based on reaction mechanism and substrate solubility.

Detailed Protocol: Amide Coupling of Octadecylamine

This protocol replaces the traditional DCM/DMF system with a 2-MeTHF system. It addresses the critical failure mode: emulsion formation during extraction.

Materials & Stoichiometry
  • Substrate: Octadecylamine (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in 2-MeTHF (1.5 equiv)

    • Why T3P? It generates water-soluble byproducts and comes dissolved in the target green solvent.

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (anhydrous)[1][2]

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Charge the reaction vessel with Octadecylamine.

    • Add 2-MeTHF (10 mL per gram of amine).

    • Checkpoint: If the solution is cloudy at RT, heat to 40°C. The lipophilic tail requires thermal energy to overcome lattice energy in semi-polar solvents.

  • Reaction Assembly:

    • Add the Carboxylic Acid and DIPEA. Stir for 5 minutes.

    • Add T3P solution dropwise over 10 minutes.

    • Note: The reaction may initially be heterogeneous but should clear as the amide product (which is usually more soluble in organic media than the starting amine salt) forms.

  • Monitoring:

    • Stir at 25–40°C. Monitor by TLC (stain with Ninhydrin for free amine; UV for amide).

  • Workup (The "Anti-Surfactant" Strategy):

    • Do NOT pour directly into water. This will create a stable emulsion (surfactant effect).[3]

    • Step A: Quench by adding a warm (35°C) solution of 10% Citric Acid. The low pH ensures any unreacted amine is fully protonated (cationic).

    • Step B: Phase Separation.

      • If an emulsion forms: Add 2-propanol (IPA) dropwise. IPA acts as a demulsifier by modifying the surface tension at the interface.

    • Step C: Wash the organic layer with 10% NaHCO3 (warm) followed by Brine (warm).

      • Why Warm? Lipophilic amides often precipitate at the cold interface of aqueous washes. Keeping the wash solutions at 35-40°C prevents "crashing out."

  • Isolation:

    • Dry organic layer over MgSO4.[4]

    • Concentrate in vacuo. 2-MeTHF has a higher boiling point (80°C) than DCM, so a slightly higher bath temperature (45-50°C) is required.

Troubleshooting & Optimization

Managing Emulsions (The "Soap Scum" Effect)

When lipophilic amines are protonated, they become cationic surfactants. If your separation looks like milk, follow this workflow:

EmulsionFix Problem Emulsion Formed (Milky Layer) Step1 Add Solid NaCl (Saturate Aqueous) Problem->Step1 Step2 Add Co-Solvent (IPA or MeOH) Step1->Step2 If Fails Success Phase Separation Step1->Success Works Step3 Filter through Celite Step2->Step3 If Fails Step2->Success Works Step3->Success

Figure 2: Sequential troubleshooting for breaking stable emulsions in amine workups.

Solvent Swap Table

Use this table to replace hazardous solvents in your current protocols.

Current SolventRecommended Green ReplacementAdjustment Needed
DCM 2-MeTHF Increase rotovap temp; check solubility of highly crystalline amines.
THF CPME CPME is less water miscible (better workup); harder to remove (higher BP).
DMF/NMP EtOAc + Co-solvent Try EtOAc with small % of N-Butylpyrrolidinone (NBP) if polarity is needed.

References

  • CHEM21 Solvent Selection Guide Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[5][6][7] Green Chemistry, 2016, 18, 288-296.[5] [Link]

  • Evaluation of Alternative Solvents in Amide Coupling MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[8] Green Chemistry, 2013, 15, 596-600.[8][9] [Link]

  • Sanofi Solvent Selection Guide Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517–1525. [Link]

Sources

Application Note: Methyl(2,3,3-trimethylbutyl)amine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (


). Methyl(2,3,3-trimethylbutyl)amine  (CAS: 1486700-20-2) represents a high-value building block for this purpose.

Unlike standard aliphatic amines (e.g., diethylamine, piperidine), this compound introduces a 2,3,3-trimethylbutyl moiety—a highly branched, lipophilic, and sterically demanding group containing a tert-butyl motif adjacent to a chiral center.

Key Functional Advantages:
  • Metabolic Shielding: The steric bulk of the tert-butyl group adjacent to the nitrogen center protects the resulting tertiary amine from metabolic N-dealkylation and N-oxidation by Cytochrome P450 enzymes.

  • Conformational Locking: When attached to a heterocyclic core (e.g., pyrimidine, purine), the bulky aliphatic tail restricts rotational freedom, potentially locking the molecule into a bioactive conformation (entropy penalty reduction upon binding).

  • Lipophilicity Modulation: It significantly increases logP without adding aromatic rings, improving blood-brain barrier (BBB) permeability for CNS targets.

This guide details the protocols for incorporating this hindered amine into heterocyclic scaffolds via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .

Part 2: Technical Specifications & Compound Profile

PropertySpecification
Compound Name This compound
IUPAC Name N,2,3,3-tetramethylbutan-1-amine
CAS Number 1486700-20-2 (Free Base) / 1955554-63-8 (HCl Salt)
Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Chirality Contains one chiral center at C2. Commercial supplies are typically racemic unless specified.
Steric Profile High. Comparable to tert-octylamine but with a methyl-spacer (

) allowing fine-tuning of basicity.
pKa (Calc) ~10.5 (Typical for hindered secondary aliphatic amines)

Part 3: Experimental Protocols

Protocol A: SNAr Functionalization of Chlorinated Heterocycles

Best for electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine, cyanuric chloride).

Context: The steric hindrance of this compound makes it a poor nucleophile compared to unhindered amines. Standard conditions (TEA/DCM, RT) often fail or result in low yields. This protocol utilizes elevated temperature and a polar aprotic solvent to drive the reaction.

Materials:
  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: this compound HCl salt (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: anhydrous

    
    -Dimethylacetamide (DMAc) or DMSO.
    
Step-by-Step Methodology:
  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1 mmol) in anhydrous DMAc (3 mL).

  • Amine Activation: Add this compound HCl (1.2 mmol) followed by DIPEA (3.0 mmol). Note: If using the free base amine, reduce DIPEA to 1.5 mmol.

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Critical Check: Monitor by LC-MS. The steric bulk may slow the reaction significantly. If conversion is <50% after 4 hours, increase temperature to 120 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting chloride but earlier than bis-substituted byproducts.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for unactivated aryl halides or when SNAr fails due to electronic deactivation.

Context: Coupling a sterically hindered secondary amine to an aryl halide is challenging due to the difficulty of the reductive elimination step. Specialized bulky phosphine ligands are required.

Materials:
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Amine: this compound (1.2 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: RuPhos or BrettPhos (4–6 mol%)

    • Rationale: These ligands create a spacious pocket around the Pd center, facilitating the coupling of bulky amines.

  • Base: NaOtBu (1.5 equiv) or Cs2CO3.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:
  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Catalyst Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in the solvent for 5 minutes at room temperature to form the active catalytic species.

  • Addition: Add the Aryl halide (1 mmol), this compound (1.2 mmol), and Base (1.5 mmol) to the catalyst mixture.

  • Heating: Heat to 100 °C for 12 hours under Argon.

  • Filtration: Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.

  • Analysis: Analyze crude by 1H NMR. Look for the diagnostic doublet/multiplet of the

    
    -Me group (typically 
    
    
    
    2.8–3.2 ppm) and the tert-butyl singlet (typically
    
    
    0.9 ppm).

Part 4: Logical Pathway Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic flow for the Buchwald-Hartwig coupling with this specific hindered amine.

G Start Target: N-Heterocyclic Scaffold CheckElec Check Electronics of Heterocycle Halide Start->CheckElec ElectronPoor Electron Deficient (e.g., Pyrimidine, Triazine) CheckElec->ElectronPoor Halogen activated ElectronRich Electron Rich/Neutral (e.g., Aniline, Indole) CheckElec->ElectronRich Halogen deactivated RouteSnAr Route A: SnAr (Thermal/Base) ElectronPoor->RouteSnAr RouteBH Route B: Buchwald-Hartwig (Pd-Catalysis) ElectronRich->RouteBH StericIssue Steric Challenge: Bulky 2,3,3-trimethylbutyl group RouteSnAr->StericIssue RouteBH->StericIssue SnArOpt Optimization: High T (>100°C), Polar Solvent (DMAc/DMSO) StericIssue->SnArOpt If SnAr BHOpt Optimization: Ligand: RuPhos/BrettPhos Prevents β-hydride elim. StericIssue->BHOpt If Pd-Cat Product Final Product: Sterically Shielded Tertiary Amine SnArOpt->Product BHOpt->Product

Caption: Decision tree for coupling this compound to heterocyclic cores, highlighting critical optimization steps for steric management.

Part 5: Data Analysis & Expected Results

When analyzing the NMR of the coupled product, the 2,3,3-trimethylbutyl group presents a distinct signature useful for verification.

Proton EnvironmentApprox. Chemical Shift (

ppm)
MultiplicityIntegrationNotes
N-CH3 2.90 – 3.30Singlet (or doublet if protonated)3HShift depends on heterocycle electronics.
N-CH2-CH 3.10 – 3.50Multiplet (dd)2HDiastereotopic protons due to adjacent chiral center.
CH-(CH3) 1.60 – 1.80Multiplet1HThe chiral methine proton.
CH-(CH3) 0.85 – 0.95Doublet3HMethyl group on the chiral center.
C(CH3)3 0.80 – 0.90Singlet9HThe bulky tert-butyl tail (distinctive strong peak).

Troubleshooting Note: If the tert-butyl singlet appears split or broadened, check for rotamers. The high steric bulk can slow rotation around the N-Aryl bond, creating atropisomers or distinct rotameric populations observable on the NMR timescale.

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link] (Authoritative source for Ligand selection in hindered amine coupling).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's guide to solving ADMET challenges. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextualizes the use of lipophilic amines for BBB penetration and metabolic blocking).

Troubleshooting & Optimization

Technical Support Center: Separation of Methyl(2,3,3-trimethylbutyl)amine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced amine separations. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex challenge of isolating Methyl(2,3,3-trimethylbutyl)amine from its various structural isomers. The separation of such closely related compounds, which share the same molecular formula (C₈H₁₉N) but differ in atomic arrangement, is a frequent bottleneck in synthesis, purification, and analytical workflows.

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the separation of C8-alkylamine isomers.

Q1: Why is the separation of this compound from its isomers so challenging?

A1: The difficulty stems from the fundamental physicochemical similarities between the isomers. Structural isomers often exhibit very close boiling points and polarities. For instance, tertiary amines like trimethylamine have lower boiling points than their primary or secondary isomers because they cannot engage in intermolecular hydrogen bonding.[1][2] However, among isomers of the same class (e.g., comparing two different secondary amines), properties like molecular branching become the dominant, yet subtle, differentiating factor. This similarity makes conventional separation techniques like simple distillation ineffective and requires more sophisticated methods like high-efficiency fractional distillation or chromatography.[3][4]

Q2: What are the primary strategies for separating structural amine isomers?

A2: There are three main strategies, often used in combination:

  • High-Efficiency Fractional Distillation: This technique is viable if the isomers have a sufficient, albeit small, difference in boiling points (typically >5-10°C for practical lab-scale separation). It relies on multiple successive vaporization-condensation cycles to enrich the vapor phase with the more volatile component.[5][6]

  • Chromatography (GC, HPLC, SFC): This is the most powerful and versatile approach. By exploiting subtle differences in how isomers interact with a stationary phase, chromatography can achieve baseline separation even for compounds with nearly identical properties. The choice between Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC) depends on the volatility of the amines, the required scale (analytical vs. preparative), and available equipment.[7]

  • Chemical Derivatization: This indirect method involves reacting the amine mixture with a reagent to convert the isomers into new compounds (derivatives) with more distinct properties.[8][9][10] For example, derivatization can increase boiling point differences for GC analysis or add a UV-active or fluorescent tag for HPLC detection.[8][11] For chiral separations, a chiral derivatizing agent can be used to create diastereomers, which are separable on standard, non-chiral columns.[12]

Q3: My target molecule, this compound, is chiral. How does this impact the separation strategy?

A3: The presence of a chiral center adds another layer of complexity. You are not only dealing with structural isomers but also a pair of enantiomers (R and S forms) for your target compound. Enantiomers have identical physical properties (boiling point, polarity, solubility) in an achiral environment and cannot be separated by the methods described above.[12] To resolve the enantiomers, you must introduce another chiral entity into the system. This is achieved in two main ways:

  • Direct Chiral Chromatography: Using a Chiral Stationary Phase (CSP) in HPLC or GC. These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times.[13][14][15]

  • Indirect Chiral Separation: Reacting the racemic amine with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard (achiral) chromatography.[12]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed workflows and troubleshooting for the most common separation techniques.

Guide 1: High-Efficiency Fractional Distillation

Fractional distillation is a primary choice for preparative-scale purification when boiling point differences exist. It is most effective for separating isomers with boiling point differences of less than 25°C.[4]

Core Principle: The process uses a fractionating column with a large surface area (e.g., packed with glass beads or structured packing) to establish a temperature gradient. This allows for many theoretical vaporization-condensation cycles, progressively enriching the vapor with the lower-boiling point isomer as it rises up the column.[5][6]

Workflow: Fractional Distillation Setup & Execution

G cluster_prep Preparation cluster_run Execution cluster_post Analysis A Select appropriate fractionating column (Vigreux, packed) based on ΔBP B Add amine mixture and boiling chips to distillation flask (fill < 2/3) A->B C Assemble apparatus securely, ensuring thermometer bulb is below the side-arm of the Y-adapter B->C D Heat mixture gently and evenly C->D E Observe condensate ring rising slowly up the column D->E F Maintain a slow, steady distillation rate (1-2 drops/sec) E->F G Monitor head temperature; collect fractions in separate receivers F->G H Label fractions based on temperature ranges G->H I Analyze purity of each fraction using GC or NMR H->I

Caption: Workflow for preparative fractional distillation.

Troubleshooting Common Distillation Issues

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Poor Separation (Fractions are still mixtures) 1. Boiling point difference is too small for the column's efficiency. 2. Distillation rate is too fast. 3. Poor column insulation.1. Use a longer column or one with more efficient packing (higher number of theoretical plates). 2. Reduce the heating rate to allow the temperature gradient to establish properly. Collect distillate more slowly. 3. Insulate the column with glass wool or aluminum foil to maintain the thermal gradient.
Temperature Fluctuates / No Stable Plateau 1. Uneven heating ("bumping"). 2. Superheating of the liquid. 3. Azeotrope formation (less common for simple isomers).1. Ensure adequate boiling chips or magnetic stirring. 2. Reduce heat input; ensure the flask is not overfilled. 3. Check literature for potential azeotropes. Consider vacuum distillation to alter boiling points.
Condensate Ring Stalls in Column 1. Insufficient heat input. 2. Excessive heat loss from the column.1. Gradually increase the heat from the heating mantle. 2. Insulate the column and distillation head.
Guide 2: Gas Chromatography (GC) Separation

GC is the premier technique for the analytical separation of volatile and semi-volatile amine isomers. Due to their basicity, amines are prone to interacting with acidic sites on standard silica columns and liners, causing significant peak tailing.

Core Principle: The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. Isomers are separated based on differences in boiling point and their specific interactions with the stationary phase.

Key Consideration: Overcoming Peak Tailing

The lone pair of electrons on the nitrogen atom readily interacts with active silanol (-Si-OH) groups on glass liners and untreated silica columns. This strong, undesirable interaction leads to broad, tailing peaks with poor resolution and sensitivity.

Solutions:

  • Use Amine-Specific Columns: Employ columns specifically designed for amine analysis, such as those with a base-deactivated stationary phase (e.g., wax-based phases like Carbowax or specialized low-bleed phases).[16]

  • Use Base-Deactivated Liners: Ensure the GC inlet liner is base-deactivated to prevent analyte adsorption before the column.[16]

  • Derivatization: Convert the amines to less polar, less basic derivatives (e.g., amides) prior to injection. This is a highly effective strategy.[17]

Protocol: Analytical GC Method for C8-Amine Isomers

  • Sample Preparation (Derivatization - Optional but Recommended):

    • Dissolve ~1 mg of the amine mixture in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of a derivatizing agent like trifluoroacetic anhydride (TFAA) and 1.5 equivalents of a non-nucleophilic base like pyridine.

    • Vortex the mixture and let it react at room temperature for 30 minutes. The resulting trifluoroacetamide derivatives are less polar and more volatile, leading to better chromatography.[17]

  • GC System Configuration:

    • Column: AT-Amine or DB-5ms (30 m x 0.25 mm x 0.25 µm). A wax-type column can also be effective.

    • Inlet: Split/Splitless, 250°C, with a base-deactivated liner.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This is a starting point and must be optimized.

    • Detector: Flame Ionization Detector (FID), 280°C.

  • Injection & Analysis:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting chromatogram for peak shape and resolution.

Troubleshooting GC Separation of Amines

G Start Isomers Co-elute (Poor Resolution) Q1 Are peaks sharp or tailing? Start->Q1 Tailing Peaks are Tailing Q1->Tailing Tailing Sharp Peaks are Sharp Q1->Sharp Sharp Sol_Tailing1 Check for base-deactivated liner and column Tailing->Sol_Tailing1 Sol_Tailing2 Consider derivatization to block active N-H site Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Condition column according to manufacturer Sol_Tailing2->Sol_Tailing3 End Resolution Achieved Sol_Tailing3->End Sol_Sharp1 Decrease oven ramp rate (e.g., from 10°C/min to 5°C/min) Sharp->Sol_Sharp1 Sol_Sharp2 Use a longer column (e.g., 60 m instead of 30 m) Sol_Sharp1->Sol_Sharp2 Sol_Sharp3 Change stationary phase to one with different selectivity Sol_Sharp2->Sol_Sharp3 Sol_Sharp3->End

Caption: Troubleshooting logic for poor GC resolution of amine isomers.

Guide 3: HPLC and SFC Strategies

For less volatile isomers or for preparative-scale purification where distillation is impractical, HPLC and SFC are the methods of choice. SFC, in particular, is emerging as a greener and often faster alternative to normal-phase HPLC.[18][19]

Core Principle (HPLC/SFC): Separation is based on the differential distribution of analytes between a liquid or supercritical fluid mobile phase and a solid stationary phase packed in a column.

Key Consideration: Detection and Derivatization

Saturated alkylamines like this compound lack a UV chromophore, making them invisible to standard HPLC-UV detectors. This necessitates one of two approaches:

  • Use a universal detector: Such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Pre-column Derivatization: React the amine with a labeling agent that contains a chromophore or fluorophore. This is a highly sensitive and common approach.[8][11]

Popular Derivatizing Reagents for HPLC:

  • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.[10]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent products.[8]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): A versatile reagent for both primary and secondary amines.[9][10]

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): A fluorogenic agent that provides good interaction sites and high sensitivity.[11][13]

Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

  • Derivatization (using Dansyl Chloride):

    • To 100 µL of your amine mixture in acetonitrile (1 mg/mL), add 200 µL of a Dansyl Chloride solution (3 mg/mL in acetone) and 100 µL of an aqueous sodium bicarbonate buffer (1M, pH 9.5).

    • Heat the mixture at 60°C for 45 minutes in the dark.

    • Cool the reaction and dilute with the mobile phase before injection.

  • HPLC System Configuration:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. Start with 60:40 Acetonitrile:Water. Optimize for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence Detector (Excitation: ~340 nm, Emission: ~525 nm).

  • Analysis: Inject 10 µL of the derivatized sample and optimize the mobile phase composition to achieve baseline resolution of the isomeric derivatives.

Protocol: Supercritical Fluid Chromatography (SFC) Method Development

SFC is excellent for both achiral and chiral separations of amines.[18][20]

  • SFC System Configuration:

    • Column: Cyano or other polar columns are often a good starting point for structural isomer separation. For chiral, use a polysaccharide-based CSP.

    • Mobile Phase: Supercritical CO₂ (Solvent A) and a modifier (Solvent B), typically Methanol with a basic additive.

    • Starting Modifier: Methanol with 0.2% Ammonium Hydroxide (NH₄OH). The additive is crucial for good peak shape with basic compounds.[18]

    • Back-Pressure Regulator (BPR): 100-150 bar.

    • Flow Rate: 2-4 mL/min (for analytical scale).

  • Screening:

    • Run a generic gradient, for example, 5% to 50% modifier over 5-7 minutes.

    • Monitor the separation. If resolution is poor, screen different modifiers (e.g., Ethanol, Isopropanol) and different columns to find the best selectivity.

Workflow: Choosing the Right Chromatographic Method

G Start Need to separate C8-Amine Isomers Q_Volatile Are isomers volatile (<300°C BP)? Start->Q_Volatile GC Gas Chromatography (GC) - Best for volatile compounds - Use amine-specific column Q_Volatile->GC Yes HPLC_SFC HPLC or SFC Q_Volatile->HPLC_SFC No / Borderline Q_Chiral Is chiral separation (enantiomers) required? Chiral_Method Use Chiral Stationary Phase (CSP) or indirect method (derivatization) Q_Chiral->Chiral_Method Yes Achiral_Method Use standard columns (e.g., C18, Cyano) Q_Chiral->Achiral_Method No Q_Scale Analytical or Preparative Scale? Prep_SFC Preparative SFC - Green, fast solvent removal Q_Scale->Prep_SFC Preparative Prep_HPLC Preparative HPLC - Well-established Q_Scale->Prep_HPLC Preparative Analytical Analytical HPLC/SFC/GC Q_Scale->Analytical Analytical GC->Q_Chiral HPLC_SFC->Q_Chiral Chiral_Method->Q_Scale Achiral_Method->Q_Scale

Caption: Decision tree for selecting a suitable chromatographic method.

References

  • Eichelberger, J. W., & Budde, W. L. (Year). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Welch, C. J., et al. (2020). Generic Enhanced Sub/Supercritical Fluid Chromatography: Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. ACS Publications. [Link]

  • Inamuddin, & Asiri, A. M. (Eds.). (2019).
  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Wang, C., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Metcalfe, L. D., & Martin, R. J. (1971). Gas chromatography of positional isomers of long-chain amines and related compounds. Analytical Chemistry. [Link]

  • Zhang, Y., et al. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. [Link]

  • Crini, G., & Morcellet, M. (1996). HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. Journal of Chromatographic Science. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. [Link]

  • Agilent. (2001). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]

  • Murano, A. (1973). Gas-Liquid Chromatographic Separation of Amine Enantiomers asN-Trifluoroacetyl-L-prolylamide Derivatives. Agricultural and Biological Chemistry. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Mitrea, S. M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Analytical Toxicology. (2017). Gas Chromatography. [Link]

  • extraktLAB. (2025). Understanding Fractional Distillation. [Link]

  • IITian Academy. (n.d.). 4-5 Chemistry - Distillation and fractional distillation- Study Notes. [Link]

  • Online Chemistry notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

  • YouTube. (2019). Boiling Points and Solubility of Amines. [Link]

  • Chemguide. (n.d.). an introduction to amines. [Link]

  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

Sources

Validation & Comparative

GC-MS fragmentation pattern of N,2,3,3-tetramethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of N,2,3,3-tetramethylbutan-1-amine . This document is designed for researchers and analytical chemists requiring a definitive reference for identifying this compound and distinguishing it from structural isomers in complex matrices.

Executive Summary

N,2,3,3-tetramethylbutan-1-amine (C₈H₁₉N, MW 129.24) is a secondary aliphatic amine characterized by a highly branched alkyl tail containing a tert-butyl group. In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI, 70 eV), its spectrum is dominated by a base peak at m/z 44 , resulting from α-cleavage adjacent to the nitrogen atom. This specific fragmentation signature—combined with a diagnostic tert-butyl cation peak at m/z 57 —allows for unambiguous differentiation from its isomers, such as N,N-dimethyl analogs (base peak m/z 58) or pinacolyl amine derivatives.

This guide details the mechanistic pathways, provides a comparative analysis against common isomers, and establishes a validated identification protocol.

Chemical Identity & Structural Context

Understanding the molecular geometry is critical for predicting bond lability during ionization.

PropertyDetail
IUPAC Name N,2,3,3-tetramethylbutan-1-amine
Systematic Structure

-methyl-2,3,3-trimethylbutan-1-amine
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Structural Formula (CH₃)₃C–CH(CH₃)–CH₂–NH–CH₃
Key Moieties Secondary Amine (

-methyl), tert-Butyl group (C3), Methyl branch (C2)

Experimental Configuration (Recommended)

To reproduce the fragmentation patterns described, the following GC-MS parameters are recommended. These settings minimize thermal degradation while ensuring sufficient ionization energy for characteristic fragmentation.

  • Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

  • Column: Non-polar capillary column (e.g., DB-5MS or equivalent), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35–300.

Fragmentation Mechanism Analysis

The fragmentation of N,2,3,3-tetramethylbutan-1-amine is governed by Stevenson’s Rule , where the positive charge resides on the fragment with the lower ionization potential (typically the nitrogen-containing fragment).

Primary Pathway: α-Cleavage (Base Peak Generation)

The most labile bond in aliphatic amines is the C–C bond adjacent to the nitrogen atom (the α-bond).

  • Ionization: Removal of a lone-pair electron from nitrogen yields the radical cation

    
     (m/z 129).
    
  • Cleavage: The bond between C1 (methylene) and C2 (methine) breaks.

  • Result:

    • Fragment A (Charged): The

      
      -methylformaldiminium ion (
      
      
      
      ).
    • Fragment B (Neutral): The 2,3,3-trimethylbutyl radical.

Calculation for Fragment A:



Secondary Pathway: Inductive Cleavage (Diagnostic Alkyl Ion)

While less dominant, the highly branched alkyl chain can undergo fragmentation, particularly at the quaternary carbon (C3).

  • Formation of tert-Butyl Cation: Cleavage between C2 and C3 releases the stable tert-butyl cation.

  • Result: A significant peak at m/z 57 (

    
    ).
    
Mechanistic Diagram

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation M Molecular Ion (M+) [C8H19N]+. m/z 129 Alpha α-Cleavage Product (Base Peak) [CH2=NH-CH3]+ m/z 44 M->Alpha Primary Pathway (Loss of C7H15•) Neutral Neutral Radical (2,3,3-trimethylbutyl) TButyl tert-Butyl Cation [C(CH3)3]+ m/z 57 M->TButyl Secondary Pathway (C2-C3 Cleavage)

Figure 1: Mechanistic pathway showing the formation of the base peak (m/z 44) via α-cleavage and the diagnostic tert-butyl ion (m/z 57).

Comparative Analysis: Distinguishing Isomers

A critical challenge in analyzing C₈H₁₉N amines is distinguishing the target from its isomers. The position of the nitrogen atom and the degree of substitution on the nitrogen (primary, secondary, or tertiary) drastically alters the α-cleavage product.

Comparison Table
CompoundStructure Typeα-Cleavage FragmentBase Peak (m/z)Key Distinction
N,2,3,3-tetramethylbutan-1-amine Secondary Amine (

-Me)

44 Target Compound.
N,N-dimethyl-3,3-dimethylbutan-1-amine Tertiary Amine (

-Me₂)

58 Shift of +14 Da due to extra methyl on N.
N,3,3-trimethylbutan-2-amine Secondary Amine (Branched α-C)

58 Isomeric "Pinacolyl" analog. Shift due to methyl on α-carbon.
N-ethyl-3,3-dimethylbutan-1-amine Secondary Amine (

-Et)

58 Shift due to ethyl group on N.
Decision Logic for Identification

Use the following logic to confirm the identity of N,2,3,3-tetramethylbutan-1-amine in your chromatogram:

  • Check Base Peak: Is it m/z 44?

    • Yes: Indicates a secondary amine with a primary

      
      -carbon (
      
      
      
      ). Proceed to step 2.
    • No (e.g., 58, 72): Likely a tertiary amine or an amine with a substituted

      
      -carbon. Reject Target. 
      
  • Check Diagnostic Ions: Is there a peak at m/z 57?

    • Yes: Confirms the presence of a tert-butyl group or highly branched alkyl chain.

  • Check Molecular Ion: Is there a weak ion at m/z 129?

    • Yes: Consistent with C₈H₁₉N.[1] (Note: Aliphatic amine molecular ions are often very weak or absent; absence does not rule out the target).

Summary of Diagnostic Ions

The following table summarizes the mass spectrum profile for N,2,3,3-tetramethylbutan-1-amine.

m/zAbundanceOrigin/Fragment
44 100% (Base)

(α-cleavage). Definitive for

-methyl-1-aminoalkanes.
57 20–40%

(tert-butyl cation). Diagnostic for the 3,3-dimethyl tail.
41 10–20%

(Allyl cation). Common hydrocarbon background.
129 <1%

(Molecular Ion). Often barely visible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19033341, N,N,3,3-Tetramethylbutylamine (Isomer Reference). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Stevenson's Rule and α-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

HPLC Detection Methods for Aliphatic Amine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC detection strategies for aliphatic amine impurities, moving beyond standard templates to address the specific "invisible" nature of these analytes.

Part 1: The "Invisible" Impurity Challenge

Aliphatic amines (e.g., ethylamine, dimethylamine, cyclohexylamine) represent a distinct analytical bottleneck in pharmaceutical development. Unlike aromatic impurities, they lack the conjugated


-electron systems required for UV detection (chromophores). Furthermore, their high basicity (

) leads to protonation at neutral pH, causing severe secondary interactions with residual silanols on silica columns.

This guide evaluates three detection architectures to overcome these physical limitations:

  • Chemical Modification: Pre-column Derivatization (Fluorescence/UV).[1][2]

  • Aerosol Physics: Charged Aerosol Detection (CAD).

  • Ionization: Mass Spectrometry (LC-MS).[3]

Part 2: Comparative Method Landscape

Pre-Column Derivatization (OPA/FMOC)

The Sensitivity Gold Standard

This method relies on chemically tagging the amine with a fluorophore before it enters the column.[1][4] The industry standard utilizes a dual-reagent approach: o-Phthalaldehyde (OPA) for primary amines and 9-Fluorenylmethyl chloroformate (FMOC) for secondary amines.

  • Mechanism: OPA reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. FMOC reacts with secondary amines to form a stable carbamate.

  • Why it works: It transforms a polar, invisible amine into a hydrophobic, highly fluorescent impurity, solving both retention and detection issues simultaneously.

Charged Aerosol Detection (CAD)

The Universal Workhorse

CAD is a mass-sensitive detector that bridges the gap between the low sensitivity of ELSD (Evaporative Light Scattering Detector) and the complexity of MS.

  • Mechanism: The eluent is nebulized and dried.[5] The resulting analyte particles collide with a stream of ionized nitrogen gas (

    
    ).[6] The charge transferred to the particle is measured by an electrometer.[5][6][7]
    
  • Advantage: Unlike UV, response is independent of chemical structure. Unlike ELSD, the response is uniform and linear over a wider dynamic range (up to 4 orders of magnitude).

Mass Spectrometry (LC-MS)

The Specificity Engine

LC-MS (typically Single Quad or Q-TOF) detects the amine based on its mass-to-charge ratio (


).
  • Mechanism: Electrospray Ionization (ESI) in positive mode is ideal for aliphatic amines, which are easily protonated

    
    .
    
  • Critical Constraint: Requires volatile mobile phases.[6] High pH buffers (e.g., Ammonium Hydroxide) are often necessary to suppress silanol activity on the column, but this can sometimes suppress ionization if not balanced correctly.

Part 3: Critical Performance Analysis

The following data summarizes performance metrics based on standard validation studies for low-molecular-weight aliphatic amines (e.g., dimethylamine).

FeatureDerivatization (OPA/FMOC) Charged Aerosol (CAD) Mass Spectrometry (MS) ELSD (Reference)
Detection Principle Fluorescence (Tagging)Charge Transfer (Aerosol)Mass-to-Charge RatioLight Scattering
LOD (Sensitivity) Excellent (< 1 ng)Good (~1–5 ng)Excellent (< 0.1 ng)Poor (~50–100 ng)
Linearity (

)
> 0.999 (Wide range)> 0.995 (2 orders)> 0.99 (Dependent on matrix)Non-linear (Sigmoidal)
Precision (RSD) < 2.0%< 2.0%2.0 – 5.0%> 3.0%
Sample Prep Complex (Reagent stability)Simple (Dilute & Shoot)Simple (Dilute & Shoot)Simple
Matrix Interference Low (Specific reaction)Medium (Detects all non-volatiles)High (Ion Suppression)Medium
Cost Low (HPLC + FLD)Medium (Detector cost)HighLow
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate method based on your lab's constraints and the impurity's concentration.

MethodSelection Start Start: Aliphatic Amine Analysis Chromophore Does analyte have UV Chromophore? Start->Chromophore UV Use Standard UV/DAD Chromophore->UV Yes Sensitivity Required Sensitivity (LOD)? Chromophore->Sensitivity No UltraTrace Ultra-Trace (< 1 ppm) Sensitivity->UltraTrace Trace Trace/Major (> 10 ppm) Sensitivity->Trace MS_Avail Is MS Available? UltraTrace->MS_Avail Univ_Avail Is CAD Available? Trace->Univ_Avail LCMS Select LC-MS/MS (High Specificity) MS_Avail->LCMS Yes Deriv Select Pre-Column Derivatization (OPA/FMOC) MS_Avail->Deriv No CAD Select CAD (Uniform Response) Univ_Avail->CAD Yes ELSD Select ELSD (Lower Sensitivity) Univ_Avail->ELSD No

Figure 1: Decision matrix for selecting the optimal detection strategy for non-chromophoric amines.

Part 4: Validated Experimental Protocols

Protocol A: Automated Pre-Column Derivatization (OPA/FMOC)

Best for: High sensitivity without MS; QC environments.

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (Critical for OPA reaction).

  • OPA Reagent: 10 mg o-Phthalaldehyde + 10

    
    L 3-Mercaptopropionic acid in 1 mL Methanol/Borate buffer.
    
  • FMOC Reagent: 2.5 mg/mL in Acetonitrile.[1]

Workflow (Autosampler Program):

  • Draw: 5

    
    L Sample.
    
  • Draw: 5

    
    L OPA Reagent.
    
  • Mix: In needle/loop (Wait 1.0 min). Primary amines react here.[1][8]

  • Draw: 5

    
    L FMOC Reagent.
    
  • Mix: In needle/loop (Wait 1.0 min). Secondary amines react here.

  • Inject: Entire volume onto column.

Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: 20 mM Acetate Buffer pH 6.0.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Detection: Fluorescence (Ex: 340 nm / Em: 450 nm for OPA; Ex: 266 nm / Em: 305 nm for FMOC).

Protocol B: Charged Aerosol Detection (CAD)

Best for: Impurity profiling, mass balance studies, "standard-free" estimation.

System Suitability Requirement: Unlike UV, CAD requires volatile mobile phases. Phosphate buffers are strictly prohibited as they will precipitate in the detector and cause permanent damage.

Workflow:

  • Sample Prep: Dissolve sample in Mobile Phase A. No chemical modification needed.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid) OR 0.1% Trifluoroacetic Acid (TFA).

    • Note: Low pH is acceptable here because CAD does not rely on derivatization kinetics. However, to prevent peak tailing of amines, a column with high carbon load and end-capping (e.g., Thermo Acclaim PA2 or Waters XTerra) is recommended.

  • Mobile Phase B: Acetonitrile.

  • Detector Settings:

    • Evaporation Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.0 (for linear calibration).

Mechanism Visualization:

CAD_Mechanism Eluent HPLC Eluent (Analyte + Solvent) Nebulizer Nebulizer (N2 Gas) Eluent->Nebulizer Drying Drying Tube (Solvent Evaporates) Nebulizer->Drying Aerosol Mixing Mixing Chamber (Collision with N2+) Drying->Mixing Dry Particles Trap Ion Trap (Removes high mobility ions) Mixing->Trap Charged Particles Electrometer Electrometer (Measures Aggregate Charge) Trap->Electrometer Signal

Figure 2: Workflow of Charged Aerosol Detection. Note that signal is proportional to particle mass, not optical properties.

Part 5: Troubleshooting Common Issues

Peak Tailing

Cause: Interaction between the positively charged amine (


) and negatively charged silanols (

) on the column stationary phase.[9] Solution:
  • High pH Strategy: Use a hybrid column (e.g., Waters XBridge) stable at pH 10. At pH 10, amines are neutral (deprotonated) and interact only hydrophobically.

  • Chaotropic Agents: Add 10-20 mM Ammonium Perchlorate (if using CAD/UV) to mask silanols. Warning: Not MS compatible.

Low Sensitivity in CAD

Cause: Analyte volatility.[5][10] If the amine is small (e.g., ethylamine) and the drying temperature is too high, the analyte may evaporate with the solvent. Solution: Lower the CAD evaporation tube temperature to 30°C or use a specialized "cool" nebulizer setting.

References

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.

  • National Institutes of Health (NIH). In-Needle Pre-Column Derivatization for Amino Acid Quantification.

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.

  • BenchChem. Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.

Sources

Technical Guide: Infrared (IR) Spectroscopy for Secondary Amine Identification

[1]

Executive Summary

Secondary amines (


)1234567

This guide provides a rigorous spectral analysis framework for researchers. It compares IR spectroscopy against orthogonal techniques (NMR, MS) and details the specific vibrational modes required to validate secondary amine structures with high confidence.

Part 1: The Diagnostic Landscape (Method Comparison)

In drug development and organic synthesis, IR spectroscopy is rarely used in isolation. However, it offers specific advantages in functional group verification that NMR and Mass Spectrometry cannot replicate in real-time.

Comparative Analysis: IR vs. NMR vs. MS for Amines
FeatureIR Spectroscopy 1H NMR Spectroscopy Mass Spectrometry (MS)
Primary Utility Functional Group ID : Instant confirmation of N-H presence/absence.[6]Connectivity : Determines neighboring protons and carbon skeleton.Molecular Weight : Confirms formula and fragmentation patterns.
Secondary Amine Signal Single weak band (~3300–3500 cm⁻¹).[2][5][6][7][8][9]Broad singlet (often exchanges with

); chemical shift varies (0.5–5.0 ppm).[6][9]
Molecular ion (

) and characteristic

-cleavage (m/z 58 for diethylamine derivatives).
Sample State Solid, Liquid, or Gas (Non-destructive).Solubilized liquid (Destructive/Dilution required).Ionized gas (Destructive).
Throughput High (ATR-FTIR takes <1 min).Low to Medium (Requires lock/shim).High (LC-MS).
Limitation Difficult to distinguish from dilute amides; obscured by O-H bands.N-H proton is labile; signal often vanishes or broadens.Does not distinguish isomers easily without fragmentation analysis.

Scientist’s Insight: While NMR is the gold standard for structure elucidation, IR is the superior tool for reaction monitoring. If you are converting a primary amine to a secondary amine (e.g., reductive amination), the collapse of the N-H doublet into a singlet is the fastest way to confirm reaction progress without workup.

Part 2: The Secondary Amine IR Signature[1][9]

The identification of a secondary amine relies on a "constellation" of peaks rather than a single signal. You must validate the presence of the N-H stretch and the C-N stretch while confirming the absence of the primary amine "scissoring" band.

Spectral Fingerprint Table
Vibration ModeWavenumber (

)
IntensityDescription
N-H Stretch 3310 – 3350 Weak to MediumThe Critical Indicator. Secondary amines show a single sharp band. (Primary amines show two; Tertiary show none).[2][3][6][7][8][10][11]
N-H Bend 1500 – 1580 Very WeakOften absent or obscured by C-C ring vibrations. Note: Primary amines have a strong band at 1580–1650.[2][7]
C-N Stretch (Aliphatic) 1020 – 1250 MediumDifficult to interpret due to the "fingerprint region" complexity.
C-N Stretch (Aromatic) 1250 – 1335 StrongInteraction with the aromatic ring strengthens this bond, shifting it to higher wavenumbers.
N-H Wag 650 – 900 Broad / MediumOut-of-plane bending.[9] Useful for confirmation but often noisy.
The "One Band" Rule & Hydrogen Bonding

The textbook rule states that secondary amines show one N-H band.[2][3][7] However, hydrogen bonding can complicate this:

  • Dilute Solutions: In non-polar solvents (e.g.,

    
    ), you will see a sharp "free" N-H band (~3400 cm⁻¹).[9]
    
  • Neat Liquids/Solids: Hydrogen bonding broadens the peak and shifts it to lower wavenumbers (~3300 cm⁻¹).[5][7]

  • Overtones: Occasionally, a weak overtone of the N-H bend may appear near 3200 cm⁻¹, mimicking a primary amine doublet. Differentiation: The overtone is significantly weaker than the main stretch.

Part 3: Experimental Protocol (ATR-FTIR)

Modern labs rely on Attenuated Total Reflectance (ATR) rather than KBr pellets.[12] ATR is faster but requires specific handling for amines due to their volatility and potential to etch crystals (like ZnSe).

Workflow: Validating a Secondary Amine

Prerequisites:

  • FT-IR Spectrometer with Diamond or Germanium ATR crystal (Diamond is preferred for chemical resistance).[13]

  • Solvent: Isopropanol or Acetone for cleaning.

Step-by-Step Methodology:

  • Background Acquisition:

    • Clean the crystal rigorously. Amines are "sticky" and can linger.

    • Collect a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      .
  • Sample Application:

    • Liquids: Place 1 drop directly on the crystal. Cover with the volatile cover if the amine has a low boiling point.

    • Solids: Place a small amount (~2 mg) on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 (sufficient for qualitative ID).

  • Post-Processing (ATR Correction):

    • Crucial Step: ATR data has depth-of-penetration bias (peaks at lower wavenumbers appear stronger). Apply "ATR Correction" in your software if comparing against a transmission (KBr) library.

  • Cleaning:

    • Wipe immediately. Amines can form carbamates with atmospheric

      
       if left on the crystal, appearing as spurious peaks.
      

Part 4: Visualization & Logic Flow

Diagram 1: Amine Classification Logic Tree

This decision tree illustrates the logical flow for distinguishing amine classes based on spectral data.

AmineLogicStartStart: Analyze 3300-3500 cm⁻¹ RegionCheckBandsCount N-H Stretching BandsStart->CheckBandsTwoBandsTwo Bands (Doublet)(Sym & Asym Stretch)CheckBands->TwoBandsOneBandOne Band (Singlet)(Weak/Medium)CheckBands->OneBandNoBandsNo BandsCheckBands->NoBandsPrimaryPrimary Amine (R-NH₂)Confirm: Scissoring @ 1600 cm⁻¹TwoBands->PrimaryHigh ProbabilityOneBand->PrimaryH-BondingOverlapSecondarySecondary Amine (R₂NH)Confirm: No Scissoring bandOneBand->SecondaryHigh ProbabilityTertiaryTertiary Amine (R₃N)Check: C-N Stretch onlyNoBands->TertiaryHigh Probability

Caption: Decision logic for classifying amines based on N-H stretching band multiplicity.

Diagram 2: Experimental Workflow (ATR-FTIR)

The standard operating procedure for reliable data acquisition.

ATRWorkflowClean1. Clean Crystal(Isopropanol)Background2. Background Scan(Air)Clean->BackgroundSample3. Apply Sample(Liquid/Solid + Pressure)Background->SampleScan4. Acquire Spectrum(4000-600 cm⁻¹)Sample->ScanAnalyze5. Analyze Peaks(3300-3500 cm⁻¹)Scan->Analyze

Caption: Step-by-step workflow for ATR-FTIR analysis of amine samples.

Part 5: Troubleshooting & Edge Cases

Amine Salts (Ammonium Ions)

If your secondary amine has been converted to a hydrochloride salt (

  • Observation: The sharp N-H peak disappears.

  • New Feature: A broad, strong "ammonium" band appears between 2500 – 3000 cm⁻¹ . This is due to strong hydrogen bonding and the N-H+ stretch.

  • Action: To verify the amine, perform a "free-basing" extraction (add NaOH, extract into organic solvent) and run the IR on the liquid film.

Secondary Amides vs. Secondary Amines

Both have a single N-H stretch.[2][3][4][5][6][7][8][11]

  • Differentiation: Look for the Carbonyl (C=O) peak.[14][15]

    • Amide: Strong C=O band at 1630–1690 cm⁻¹.

    • Amine: No C=O band.

Cyclic Amines (e.g., Piperidine)

Cyclic secondary amines generally follow the standard rules, but ring strain can slightly increase the frequency of the C-N stretch.

References

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy of Amines. Retrieved from [Link][2][3][9][11]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

A Comparative Guide to Purity Validation of Methyl(2,3,3-trimethylbutyl)amine: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical reagents is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of therapeutic agents. Methyl(2,3,3-trimethylbutyl)amine, a key building block in various synthetic pathways, is no exception. Its purity must be rigorously validated to prevent the introduction of unwanted side reactions and ensure the integrity of the final product. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the purity determination of this primary amine, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate validation strategy.

The Fundamental Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a primary technique for assessing the purity of organic compounds.[1][2][3] The principle of this method is elegantly straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[4][5][6] These gases are then separated and quantified, providing the percentage composition of carbon, hydrogen, and nitrogen in the original sample.[1][5]

The power of elemental analysis lies in its ability to directly compare the experimentally determined elemental composition with the theoretical values calculated from the compound's molecular formula. For this compound (C₈H₁₉N), the theoretical elemental composition is:

  • Carbon (C): 74.34%

  • Hydrogen (H): 14.81%

  • Nitrogen (N): 10.84%

A significant deviation from these theoretical values indicates the presence of impurities. An acceptance criterion of within ±0.4% of the calculated value is often considered evidence of high purity for small molecules.[7]

Causality Behind Experimental Choices in Elemental Analysis

The choice of elemental analysis as a primary purity validation method is rooted in its fundamental and quantitative nature. Unlike methods that identify specific impurities, elemental analysis provides a holistic assessment of the bulk sample's composition. The high-temperature combustion ensures the complete decomposition of the analyte, minimizing matrix effects and providing a direct measure of the core elements. The use of certified reference materials, traceable to national metrology institutes like NIST, is crucial for instrument calibration and ensuring the accuracy and reliability of the results.[8][9][10]

A Comparative Look at Alternative Purity Validation Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that provide complementary information. The choice of technique is dictated by the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation.[9][11]

ParameterElemental Analysis (CHN)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Combustion and quantification of C, H, and N.[1][4]Separation by volatility and boiling point, followed by mass-based identification.[12][13]Separation based on differential partitioning between a stationary and a mobile phase.[14][15]Neutralization of the basic amine with a standardized acid.[16]
Information Provided Percentage composition of C, H, and N.[2]Identification and quantification of volatile impurities.[12]Separation and quantification of non-volatile impurities.[17]Assay of the primary amine content.[16]
Strengths - Fundamental and absolute method- High accuracy and precision- Validates empirical formula- High sensitivity and specificity for volatile impurities- Provides structural information of impurities- Versatile for a wide range of compounds- High resolution for complex mixtures- Cost-effective and rapid- Simple instrumentation
Limitations - Does not identify specific impurities- Requires a pure, dry, and homogeneous sample.[18]- Not suitable for non-volatile impurities- May require derivatization for some amines- May require chromophores for UV detection- Method development can be time-consuming- Non-specific for the target amine- Susceptible to interference from other basic or acidic impurities

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound and compare it to the theoretical values.

Instrumentation: A CHN elemental analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of any residual solvents or foreign materials.[18]

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • Introduce the weighed sample into the combustion chamber of the elemental analyzer, which is maintained at approximately 900-1000°C in an oxygen-rich atmosphere.[6]

    • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.[5]

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values for C₈H₁₉N. The difference should be within ±0.4% for a high-purity sample.[7]

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound and the decision-making process for selecting the appropriate analytical method.

PurityValidationWorkflow cluster_0 Initial Assessment cluster_1 Primary Purity Validation cluster_2 Impurity Profiling (If Necessary) cluster_3 Final Confirmation Sample Sample Reception InitialScreen Initial Screening (e.g., Physical Appearance, Solubility) Sample->InitialScreen EA Elemental Analysis (CHN) InitialScreen->EA Compare Compare with Theoretical Values EA->Compare GCMS GC-MS for Volatile Impurities Compare->GCMS Fail HPLC HPLC for Non-Volatile Impurities Compare->HPLC Fail FinalPurity Final Purity Confirmation Compare->FinalPurity Pass (within ±0.4%) GCMS->FinalPurity HPLC->FinalPurity Release Release for Use FinalPurity->Release

Caption: Workflow for Purity Validation of this compound.

MethodSelection Start Start: Purity Validation Required Question1 Need to confirm empirical formula? Start->Question1 Question2 Are volatile impurities expected? Question1->Question2 No EA Use Elemental Analysis Question1->EA Yes Question3 Are non-volatile impurities expected? Question2->Question3 No GCMS Use GC-MS Question2->GCMS Yes Question4 Need a rapid, cost-effective assay? Question3->Question4 No HPLC Use HPLC Question3->HPLC Yes Titration Use Acid-Base Titration Question4->Titration Yes

Caption: Decision Tree for Selecting a Purity Validation Method.

Conclusion: A Multi-Faceted Approach to Purity Validation

References

  • Agilent. Elemental Inorganic Standards. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • NIST. Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Velp. [Link]

  • Element analysis. (n.d.). University of Technology. [Link]

  • What Is The Standard For Elemental Analysis? A Guide To Accurate, Traceable Results. (2026, January 13). Inorganic Ventures. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]

  • Newbury, D. E. (2011). NIST Standards for Microanalysis and the Certification Process. Microscopy and Microanalysis, 17(4), 513-527. [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab. [Link]

  • IUPAC. Recommendations and Technical Reports. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]

  • ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]

  • Pharmaceutical Technology. (2026, February 15). Organic Impurities in Chemical Drug Substances. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Chymist.com. GRADES OF PURITY FOR CHEMICALS. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ChemDoodle. IUPAC Naming. [Link]

  • Northern Illinois University. CHN Elemental Analysis. [Link]

  • USP. General Chapters: <467> ORGANIC VOLATILE IMPURITIES. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O). [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. [Link]

  • Quora. (2021, June 24). What are the IUPAC guidelines for naming elements?. [Link]

  • Academia.edu. Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.
  • NIH. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • Analytical Chemistry. (1956). 28(4). [Link]

  • PubMed. (2009, August 1). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. [Link]

  • IUPAC. Published Recommendations Archives. [Link]

  • Shimadzu. Analysis of Primary Amines. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl(2,3,3-trimethylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, in-depth protocol for the proper disposal of Methyl(2,3,3-trimethylbutyl)amine, also known as tert-Octylamine. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these procedures to ensure a self-validating system of safety and compliance.

Understanding the Hazard Profile of this compound

This compound (CAS No. 107-45-9) is a primary aliphatic amine characterized by its bulky tert-octyl group.[1][2] This structure contributes to its distinct chemical properties and, consequently, its hazard profile. It is a flammable liquid and vapor, corrosive, and harmful if swallowed, causing severe skin burns and eye damage.[3][4][5] These characteristics necessitate a meticulous and informed approach to its disposal.

Under the Resource Conservation and Recovery Act (RCRA), waste this compound is classified as hazardous due to its ignitability and corrosivity.[3] Therefore, it is assigned the following EPA hazardous waste codes:

EPA Waste CodeHazard Characteristic
D001 Ignitability
D002 Corrosivity

These classifications mandate that its disposal is managed in accordance with strict federal and state regulations.[3][6]

Strategic Disposal: A Decision-Making Framework

The appropriate disposal method for this compound hinges on several factors, including the volume of waste, available laboratory facilities, and institutional policies. The two primary disposal routes are in-lab neutralization for small quantities and professional incineration for larger volumes or as a general best practice.

The following decision-making workflow, represented as a DOT graph, can guide your choice:

DisposalDecision start Waste this compound Generated decision_volume Small Quantity? (e.g., < 100g) start->decision_volume lab_neutralization In-Lab Neutralization (Proceed with caution) decision_volume->lab_neutralization Yes incineration Professional Incineration (Contact EHS) decision_volume->incineration No end_neutralization Dispose of Neutralized Solution (per local regulations) lab_neutralization->end_neutralization end_incineration Properly Labeled Waste for Pickup incineration->end_incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance, Towards a Culture of Safety

Welcome, colleagues. In our dynamic research environment, the safe handling of reactive chemical intermediates is a non-negotiable cornerstone of scientific excellence. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the use of tert-Octylamine (also known as 1,1,3,3-Tetramethylbutylamine, CAS No. 107-45-9).[1][2] This document is designed to empower you, my fellow researchers, with the knowledge to not only protect yourselves but to understand the rationale behind each safety measure. Adherence to these protocols is mandatory for ensuring a safe laboratory environment and the integrity of our work.

tert-Octylamine is a versatile primary amine used in various syntheses.[3] However, its utility is matched by its significant hazard profile. A thorough understanding of these risks is the critical first step in mitigating them.

Hazard Assessment: Understanding the Adversary

Before any work commences, a full review of the Safety Data Sheet (SDS) is imperative.[4] The primary hazards associated with tert-Octylamine are summarized below. This is not an exhaustive list, but it forms the basis for our PPE and handling strategy.

Hazard ClassificationDescription & Potential EffectsSource(s)
Skin Corrosion/Irritation Category 1: Causes severe skin burns upon contact.[1][5][4][6][7]
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[1][5][4][6]
Flammability Category 3 Flammable Liquid & Vapor: Vapor can form explosive mixtures with air and may travel to an ignition source.[1][5][6][8]
Acute Toxicity (Oral) Category 3 or 4: Toxic or harmful if swallowed, potentially causing severe damage to the gastrointestinal tract.[1][5][6][7]
Respiratory Hazard Harmful if Inhaled / May Cause Respiratory Irritation: Vapors can irritate the nose, throat, and lungs.[5][6][5][6]
Aquatic Toxicity Toxic to Aquatic Life: Poses a significant environmental hazard if released.[1][6][7][9]

This multi-faceted hazard profile necessitates a robust, multi-layered PPE strategy. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[5] All work with tert-Octylamine must be performed within a fume hood to control flammable and toxic vapors.

The Core PPE Ensemble: Your Essential Armor

The following PPE is the minimum requirement for any procedure involving tert-Octylamine, regardless of scale.

Eye and Face Protection: A Non-Negotiable Barrier

Due to its severe corrosivity and the risk of irreversible eye damage, standard safety glasses are insufficient.[5][6]

  • Mandatory: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards.[5]

  • Splash Hazard Operations: When pouring, transferring larger volumes (>50 mL), or working under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4][6] Contact lenses should not be worn, as they can trap corrosive vapors against the eye.[6]

Skin and Body Protection: Preventing Corrosive Contact

Direct skin contact can cause severe chemical burns.[1] Your primary defense is appropriate protective clothing.

  • Flame-Resistant (FR) Lab Coat: A standard cotton lab coat is not sufficient due to the flammability risk. An FR lab coat, fully buttoned, is required.

  • Chemical-Resistant Apron: For larger volume transfers or procedures with a high splash risk, a PVC or butyl rubber apron should be worn over the lab coat.[6]

  • Full-Body Protection: In the case of a large spill or uncontrolled release, a full PVC protective suit may be required for emergency response.[6]

  • Clothing and Footwear: Always wear long pants and fully enclosed, chemical-resistant shoes. Trousers should be worn outside of boots to prevent chemicals from spilling inside.[6]

Hand Protection: Selecting the Right Glove

Glove selection is a critical decision point. Not all standard laboratory gloves offer adequate protection against corrosive amines. The ideal glove material balances chemical resistance with dexterity.

Glove MaterialRecommendation for tert-OctylamineRationale
Butyl Rubber Excellent: Recommended for prolonged contact.High resistance to corrosive bases and polar organics.
Neoprene Good: Suitable for general handling and splash protection.Good general chemical resistance, but breakthrough time may be shorter than butyl rubber.
Nitrile Splash Protection Only: Not recommended for immersion or prolonged contact.Prone to degradation with some amines and organic solvents. Change immediately upon any sign of contamination.
Latex Not Recommended. Poor chemical resistance to this class of compound.

Operational Mandate: Always double-glove when handling tert-Octylamine. This provides an additional layer of safety against undetected pinholes or rapid degradation. Inspect gloves for any signs of damage before use and dispose of them immediately if compromised.[4]

Respiratory Protection: When Air Purification is Necessary

All routine operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] However, certain scenarios may require respiratory protection.

  • Emergency Situations: For spills outside of a fume hood, a respirator is mandatory.

  • System Maintenance: When opening or maintaining equipment that may contain residual vapors.

  • High-Concentration Scenarios: If there is any reason to suspect that the Permissible Exposure Limit (PEL) could be exceeded.

Selection Workflow:

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.